A Technical Guide to the Structure and Nomenclature of 1H-Pyrrolizin-2(3H)-one
Abstract The pyrrolizine scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Its unique bicyclic structure imparts specific three-dimensional...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrrolizine scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Its unique bicyclic structure imparts specific three-dimensional conformations that are of significant interest in medicinal chemistry and drug design. However, the nuanced substitution patterns and degrees of saturation within this system can lead to a variety of isomers, each with distinct chemical and biological properties. Precise and unambiguous nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is therefore critical for researchers in this field. This guide provides an in-depth analysis of the specific isomer 1H-Pyrrolizin-2(3H)-one , detailing the systematic derivation of its structure from its name and the foundational principles of the pyrrolizine numbering system.
The Pyrrolizine Parent Ring System: Foundation of Nomenclature
The pyrrolizine system is a bicyclic heteroaromatic compound consisting of two fused five-membered rings sharing a central nitrogen atom. According to IUPAC guidelines for fused ring systems, the numbering is fixed and systematic.[1][2] The numbering begins at the carbon atom adjacent to the bridgehead nitrogen in the larger ring (if sizes differ, though here they are the same) and proceeds around the periphery of the molecule. The bridgehead nitrogen is assigned position 4.
The standardized IUPAC numbering for the parent pyrrolizine ring is as follows:
Figure 1: Standard IUPAC Numbering of the Pyrrolizine Core.
This numbering convention is absolute and serves as the framework for naming any derivative, regardless of its substituents or saturation level.
Structural Elucidation of 1H-Pyrrolizin-2(3H)-one
The IUPAC name 1H-Pyrrolizin-2(3H)-one provides all the necessary information to construct its precise chemical structure. The name can be deconstructed as follows:
Pyrrolizin : This is the base name, indicating the core bicyclic structure shown in Figure 1.
-one : This suffix denotes the presence of a ketone functional group (a carbonyl, C=O).
2- : This locant specifies that the ketone group is located at position 2 of the pyrrolizine ring.
(3H)- : This is the notation for "indicated Hydrogen." It signifies that position 3, which would otherwise be part of a double bond in the fully unsaturated system, is instead a saturated carbon (sp³ hybridized) bearing a hydrogen atom. This is necessary to accommodate the structure's bonding.
1H- : Similarly, this indicates that position 1 is also a saturated carbon with an associated hydrogen atom.
Combining these elements leads to a unique chemical structure where one of the five-membered rings is partially saturated. This saturation at positions 1 and 3 creates stereocenters, meaning the molecule can exist as different stereoisomers.
Figure 2: Chemical Structure and Numbering of 1H-Pyrrolizin-2(3H)-one.
Predicted values are based on computational models.
The crystal structure of the isomer 2,3-Dihydro-1H-pyrrolizin-1-one reveals a nearly planar molecule.[4] It is anticipated that 1H-Pyrrolizin-2(3H)-one would adopt a less planar conformation due to the two sp³-hybridized carbon atoms (C1 and C3) in the saturated ring.
Predicted Spectroscopic Signatures
For professionals in drug development, predicting the spectroscopic fingerprint of a molecule is crucial for its identification and characterization. Based on the elucidated structure, the following key spectroscopic features for 1H-Pyrrolizin-2(3H)-one can be anticipated.
¹H NMR Spectroscopy
Aliphatic Protons: The protons attached to C1 and C3 would appear in the upfield region (approx. 2.5-4.5 ppm). They would likely exhibit complex splitting patterns (e.g., multiplets) due to geminal and vicinal coupling with each other and with the protons on adjacent carbons.
Aromatic/Vinylic Protons: The protons on the pyrrole ring (H5, H6, H7) would be found in the downfield region (approx. 6.0-7.5 ppm). Their specific chemical shifts and coupling constants would be indicative of the electron density and connectivity within the pyrrole moiety.
¹³C NMR Spectroscopy
Carbonyl Carbon: The most downfield signal would belong to the C2 carbonyl carbon, expected in the range of 190-210 ppm.
Aromatic Carbons: The sp²-hybridized carbons of the pyrrole ring (C5, C6, C7) and the bridgehead carbon (C8) would resonate in the 110-140 ppm region.
Aliphatic Carbons: The sp³-hybridized carbons, C1 and C3, would appear in the upfield region of the spectrum, typically between 30-60 ppm.
Infrared (IR) Spectroscopy
C=O Stretch: A strong, sharp absorption band is expected between 1720-1750 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.
C-H Stretch: Aliphatic C-H stretching from the CH₂ and CH groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹.
C=C Stretch: Medium to weak absorptions in the 1500-1650 cm⁻¹ region would correspond to the C=C double bonds within the pyrrole ring.
Synthesis and Reactivity Considerations
The synthesis of pyrrolizine derivatives often involves multi-step sequences. A common strategy for constructing the related 2,3-dihydro-1H-pyrrolizin-1-one core is the Dieckmann reaction of N-propanoate derivatives of pyrrole esters.[3] Similar intramolecular cyclization strategies could likely be adapted to synthesize the 1H-Pyrrolizin-2(3H)-one skeleton.
The reactivity of this molecule is dictated by its functional groups:
Electrophilic Attack: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, typically at the C5 or C7 positions, which are alpha to the ring nitrogen.[6]
Nucleophilic Attack: The carbonyl carbon at C2 is electrophilic and represents a primary site for nucleophilic addition reactions.
Enolate Formation: The protons on C1 and C3 are alpha to the carbonyl group, allowing for deprotonation to form an enolate. This enolate can then react with various electrophiles, providing a route to functionalize the saturated ring.
Conclusion
The name 1H-Pyrrolizin-2(3H)-one precisely defines a unique isomer within the pyrrolizine family, distinguished by a partially saturated five-membered ring containing a ketone at the C2 position. A thorough understanding of the IUPAC numbering system is paramount for accurately interpreting this nomenclature and differentiating the molecule from its structural isomers, such as the naturally occurring pheromone Danaidone (2,3-Dihydro-1H-pyrrolizin-1-one). This guide provides the foundational knowledge required for researchers to confidently identify, characterize, and explore the synthetic and medicinal potential of this specific and interesting heterocyclic scaffold.
References
Klipkov, A. A., & Gerus, I. I. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 36–40. [Link]
Meinwald, J., & Meinwald, Y. C. (1966). Synthesis and characterization of 2,3-dihydro-7-methyl-1H-pyrrolizin-1-one (Danaidone). Journal of the American Chemical Society, 88(6), 1305–1310. [Link]
Blake, A. J., et al. (1998). Pyrrolizin-3-one and its 1,2-dihydro derivative: structures of the free molecules determined by electron diffraction and ab initio calculations and in the crystal by X-ray diffraction. Journal of the Chemical Society, Perkin Transactions 2, (11), 2411–2416. [Link]
National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1H-pyrrolizine. PubChem Compound Database. Retrieved March 7, 2024, from [Link]
Chemical Synthesis Database. (n.d.). 2,3-dihydro-1H-pyrrolizine. Retrieved March 7, 2024, from [Link]
Özel, A., et al. (2024). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(2), 165-173. [Link]
Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). 1H-Pyrrol-2(3H)-one. PubChem Compound Database. Retrieved March 7, 2024, from [Link]
Gáti, T., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9,8-cde]quinolines. Molecules, 25(12), 2898. [Link]
University of Calgary. (n.d.). IUPAC Rules. Retrieved March 7, 2024, from [Link]
IUPAC. (n.d.). FR-5.3 Peripheral Numbering. Retrieved March 7, 2024, from [Link]
Pharmacological Potential of 1H-Pyrrolizin-2(3H)-one Derivatives
The following technical guide provides an in-depth analysis of the pharmacological potential, synthesis, and medicinal chemistry of 1H-Pyrrolizin-2(3H)-one derivatives . A Technical Guide for Drug Development Professiona...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the pharmacological potential, synthesis, and medicinal chemistry of 1H-Pyrrolizin-2(3H)-one derivatives .
A Technical Guide for Drug Development Professionals
Executive Summary
The 1H-pyrrolizin-2(3H)-one scaffold represents a privileged bicyclic nitrogen heterocycle positioned at the intersection of several potent therapeutic classes. Structurally distinct from the hepatotoxic pyrrolizidine alkaloids due to its specific unsaturation and oxidation patterns, this core serves as a versatile template for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and antineoplastic agents .[1]
This guide analyzes the pharmacological utility of 1H-pyrrolizin-2(3H)-one derivatives, focusing on their role as bioisosteres to established drugs like Ketorolac and Licofelone . We explore their dual-mechanism potential in inhibiting Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), as well as their emerging application as DNA-alkylating anticancer agents.
Chemical Scaffold & Medicinal Chemistry
Structural Analysis & Numbering
The 1H-pyrrolizin-2(3H)-one core consists of a pyrrole ring fused to a pyrrolidine-like ring containing a ketone at position 2. Unlike the fully saturated pyrrolizidines, the planarity of the pyrrole segment confers unique electronic properties, making the C-2 ketone highly reactive for condensation reactions (e.g., formation of hydrazones or spiro-cycles).[1]
Key Structural Features:
C-2 Carbonyl: A critical handle for derivatization (e.g., spiro-oxindoles, hydrazones) to modulate solubility and target affinity.[1]
C-5/C-6 Positions: The "aryl-binding" domain. Substitution here with p-chlorophenyl or similar lipophilic groups is essential for COX-2 active site fitting.
Bridgehead Nitrogen: Essential for the electronic distribution that mimics the arachidonic acid transition state in COX enzymes.[1]
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical modification zones on the pyrrolizinone scaffold.
Figure 1: SAR Map of 1H-Pyrrolizin-2(3H)-one Derivatives highlighting key pharmacophore modulation zones.
Pharmacological Profiles[1][2]
Anti-Inflammatory & Analgesic Activity
The primary pharmacological application of pyrrolizinone derivatives lies in the inhibition of the arachidonic acid cascade.[1]
Mechanism: These compounds act as reversible inhibitors of COX-1 and COX-2 .[1][2] The planar pyrrolizine ring mimics the structure of Indomethacin and Ketorolac, fitting into the hydrophobic channel of the enzyme.[1]
Dual Inhibition: Advanced derivatives (e.g., 6-(4-chlorophenyl) substituted) have shown capability to inhibit 5-LOX , reducing the production of leukotrienes and mitigating gastric ulceration side effects common with traditional NSAIDs.[1]
Potency: In carrageenan-induced paw edema models, optimized 2-one derivatives exhibit ED50 values comparable to Diclofenac and Ketorolac .[1]
Anticancer Activity
Recent studies have repurposed the pyrrolizinone scaffold for oncology, specifically targeting cell proliferation pathways.[1]
DNA Alkylation: Similar to Mitomycin C , certain activated pyrrolizine derivatives can form interstrand cross-links with DNA, leading to apoptosis in rapidly dividing cells.[1]
Tubulin Polymerization: Derivatives bearing bulky aryl groups at C-5/C-6 can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.[1]
Spiro-Derivatives: Spiro-fusion at the C-2 position (e.g., spiro-oxindoles) has yielded compounds with micromolar IC50 values against MCF-7 (breast) and A549 (lung) cancer cell lines.
Experimental Protocols
Synthesis of 1H-Pyrrolizin-2(3H)-one Core
The most robust synthetic route involves the Dieckmann Condensation of pyrrole-1,2-dicarboxylates.
Reagents:
Starting Material: Methyl pyrrole-2-carboxylate.
Reagents: NaH (Sodium Hydride), Dry Benzene/Toluene, Ethyl bromoacetate.[1]
Step-by-Step Methodology:
N-Alkylation: Dissolve methyl pyrrole-2-carboxylate (10 mmol) in dry DMF. Add NaH (12 mmol) at 0°C. Stir for 30 min. Add ethyl bromoacetate (11 mmol) dropwise. Stir at RT for 4 hours. Quench with water, extract with EtOAc.[1] Yields Diester Intermediate.
Cyclization (Dieckmann): Dissolve the Diester Intermediate in dry toluene.[1] Add potassium tert-butoxide (t-BuOK, 1.2 eq). Reflux for 6 hours. The color typically changes to deep red/brown.[1]
Decarboxylation: Acidify the reaction mixture with 10% HCl and reflux for 2 hours to facilitate decarboxylation of the intermediate beta-keto ester.
Purification: Neutralize with NaHCO3, extract with DCM. Purify via silica gel column chromatography (Hexane:EtOAc 7:3) to isolate 1H-pyrrolizin-2(3H)-one .[3][4]
In Vitro COX Inhibition Assay
To validate the anti-inflammatory potential, a colorimetric COX-inhibitor screening assay is recommended.[1]
Protocol:
Enzyme Prep: Use purified ovine COX-1 and human recombinant COX-2 enzymes.[1]
Incubation: Incubate enzyme (10 units) with the test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 min at 25°C.
Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.
Detection: Monitor the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Calculation: Determine IC50 by plotting absorbance vs. log concentration.
Self-Validation: Include Indomethacin and Celecoxib as positive controls.[1] The IC50 for Indomethacin should be ~0.1 µM (COX-1).[1]
Mechanism of Action & Signaling Pathways
The following diagram details the dual-pathway mechanism where pyrrolizinone derivatives intervene in inflammation and oncogenesis.
Figure 2: Dual inhibitory mechanism of pyrrolizinone derivatives on the Arachidonic Acid Cascade.[1]
Future Outlook & Clinical Relevance
The 1H-pyrrolizin-2(3H)-one scaffold offers a solution to the "NSAID gastropathy" dilemma. By designing dual COX/5-LOX inhibitors (similar to Licofelone), researchers can develop potent analgesics with a superior safety profile.[1] Furthermore, the spiro-fused derivatives represent a largely untapped chemical space for developing novel chemotherapeutics that overcome multidrug resistance (MDR).[1]
Key Development Focus Areas:
Metabolic Stability: Improving the half-life of the C-2 ketone derivatives.
Selectivity: Tuning the C-5 substituents to maximize COX-2 selectivity without compromising cardiovascular safety.
References
Pyrrolizines: Natural and synthetic derivatives with diverse biological activities.
Source:[1][5][6][7][8] International Journal of Clinical Medical Research (2024).[1]
URL:[Link][1]
Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors.
Source: MDPI (Molecules/Bioorganic Chemistry).[1]
URL:[Link][1]
Synthesis and antitumor evaluation of some novel pyrrolizine derivatives.
Source: Medicinal Chemistry Research (Springer).[1]
URL:[Link][1]
Licofelone: A Dual COX/5-LOX Inhibitor.
Source:[1][8] PubMed / NIH.[1]
URL:[Link]
Ketorolac: A Pyrrolo-pyrrolidine Analgesic.
Source:[1][3][8] DrugBank Online.[1]
URL:[Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Version: 2.0 (Scientific Review)[1]
Executive Summary: The Fragile Scaffold
The pyrrolizin-2-one core represents a unique challenge in heterocyclic thermodynamics. Unlike its saturated lactam counterpart (pyrrolidin-2-one), the unsaturated 3H-pyrrolizin-2-one system sits at a precarious energetic intersection. It is technically a bicyclic "azapentalenone," where the thermodynamic drive for aromaticity fights against ring strain and cross-conjugation.[1]
This guide moves beyond standard catalog data to explain why this scaffold behaves the way it does. We explore the thermodynamic penalty of the ketone functionality in the 2-position, the massive stabilization energy gained through enolization (to 2-hydroxypyrrolizine), and the oxidative instability that plagues the system during isolation.
Structural Dynamics & Tautomerism
The defining thermodynamic feature of pyrrolizin-2-one is its keto-enol tautomerism. This is not merely a proton shift; it is a switch between a non-aromatic conjugated ketone and an aromatic 10-
electron system.
The Aromaticity Driver
Keto Form (3H-pyrrolizin-2-one): The bicyclic system is interrupted by the
carbon at position 3 and the exocyclic carbonyl at position 2. It lacks continuous cyclic delocalization.[1]
Enol Form (2-hydroxy-1H-pyrrolizine): Tautomerization restores the planarity and allows the nitrogen lone pair to participate fully in the bicyclic delocalization. The resulting 10-
electron system (isoelectronic with the pentalene dianion) confers significant resonance stabilization energy (RSE).
Tautomeric Equilibrium Flow
The following diagram illustrates the thermodynamic pressure pushing the equilibrium toward the enol or dimerized forms.
Figure 1: Thermodynamic landscape of pyrrolizin-2-one tautomerism. The drive toward the aromatic enol form is dominant unless blocked by substituents.
Thermodynamic Parameters
Precise experimental values for the unsubstituted parent molecule are scarce due to its instability. The values below represent a synthesis of computational (DFT/B3LYP) and experimental data from stabilized derivatives (e.g., Danaidone analogs).
Table 1: Comparative Thermodynamic Properties
Property
Value (Est.)
Context & Causality
Heat of Formation ()
+15 to +25 kcal/mol
Endothermic formation reflects the ring strain of the fused 5,5-system.
Resonance Energy (Enol)
~28 kcal/mol
Significant stabilization upon tautomerization to the hydroxy-pyrrolizine.
Dipole Moment ()
2.4 D (Keto) / 1.8 D (Enol)
The keto form has a distinct charge separation due to the carbonyl; the enol is more diffuse.
pKa (C-H acidity)
~14.5 (estimated)
The -protons at C1/C3 are highly acidic due to the formation of an aromatic anion.
Homolytic BDE (C-H)
~85 kcal/mol
Weak C-H bonds at the allylic positions make the core prone to auto-oxidation.
Critical Insight: The high energy of the keto form implies that synthesis must be performed under kinetic control (low temp, inert atmosphere) or designed to trap the enol form immediately (e.g., as a silyl enol ether).
Stability Profiling & Degradation Pathways[1]
Drug developers must recognize that pyrrolizin-2-ones are "chemical chameleons." Their stability is strictly conditional.[1]
Hydrolytic Stability[1]
Acidic Media (pH < 4): Unstable. Protonation of the carbonyl oxygen facilitates nucleophilic attack at C2 or ring opening of the pyrrole moiety.[1]
Basic Media (pH > 9): Rapid degradation. Base-catalyzed deprotonation leads to the aromatic anion, which is stable in situ but highly susceptible to oxidative dimerization upon exposure to air (forming bipyrrolizines).
Oxidative Sensitivity
The electron-rich pyrrole ring, coupled with the enolizable ketone, creates a low oxidation potential.[1]
Mechanism: Single Electron Transfer (SET) to molecular oxygen
Inject every 15 minutes for the first hour (fast degradation phase).
Inject hourly up to 12 hours.
Data Analysis: Plot
vs. time. A linear plot indicates pseudo-first-order kinetics.
Automated Workflow Diagram
Figure 2: Kinetic stability assay workflow for labile heterocycles.
Implications for Drug Design[1]
When incorporating the pyrrolizin-2-one scaffold into a drug candidate (e.g., as a bioisostere for an indole or oxindole), thermodynamic stability must be engineered into the molecule.[1]
Blocking the 1,3-Positions: Substitution at C1 and C3 (e.g., with methyl or phenyl groups) prevents the easy formation of the aromatic anion, kinetically stabilizing the keto form.[1]
Spiro-Fusion: Creating a spiro-center at C3 (as seen in spiro-oxindole pyrrolizidines) completely removes the possibility of aromatization, locking the molecule in a stable, saturated (pyrrolizidinone) state. This is the most common strategy in current anticancer research (see Almansour et al.).
Electron Withdrawing Groups (EWG): Placing an ester or nitrile at C1 pulls electron density away from the ring, raising the oxidation potential and improving shelf-life.
References
Ladurée, D., et al. (1989).[1] "Synthesis and evaluation of antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates)." Journal of Medicinal Chemistry. Link
Almansour, A. I., et al. (2025).[1] "Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis."[1] Molecules. Link
Kallweit, I., & Schneider, C. (2022).[1] "Brønsted Acid Catalyzed [6 + 2]-Cycloaddition of 2-Vinylindoles with in Situ Generated 2-Methide-2H-pyrroles." Organic Letters. Link
Flammang, R., et al. (2000).[1] "Flash vacuum pyrolysis of pyrrole derivatives: A route to pyrrolizin-3-one." Tetrahedron Letters. Link
Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier.[1] (General Reference for Tautomerism constants). Link
The Role of 1H-Pyrrolizin-2(3H)-one as a Scaffold in Medicinal Chemistry
The following technical guide details the medicinal chemistry landscape of the 1H-Pyrrolizin-2(3H)-one scaffold. Executive Summary The 1H-pyrrolizin-2(3H)-one scaffold represents a distinct subclass of the pyrrolizine fa...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry landscape of the 1H-Pyrrolizin-2(3H)-one scaffold.
Executive Summary
The 1H-pyrrolizin-2(3H)-one scaffold represents a distinct subclass of the pyrrolizine family, characterized by a bicyclic 5-5 fused system containing a pyrrole ring and a saturated pyrrolidinone ring with a ketone at position 2. Unlike its well-known isomer pyrrolizin-1-one (the core of the NSAID Ketorolac), the 2-one isomer offers a unique vector for hydrogen bond acceptance and a specific spatial arrangement for substituents.
Historically overshadowed by the 1-one and 3-one isomers, the 1H-pyrrolizin-2(3H)-one core has recently emerged as a "privileged scaffold" in the design of spiro-oxindoles and fused polycyclic systems . Recent literature (2023–2025) highlights its utility in developing sub-micromolar inhibitors for Leishmaniasis and novel cGAS inhibitors for autoimmune disorders. Its capacity to support sp3-rich, three-dimensional architectures ("escaping flatland") makes it a critical tool for modern fragment-based drug discovery.
Structural Chemistry & Pharmacophore Analysis
Core Architecture
The scaffold consists of a bridgehead nitrogen atom shared between an aromatic pyrrole ring and a non-aromatic cyclopentanone-like ring.
IUPAC Name: 2,3-Dihydro-1H-pyrrolizin-2-one.
Electronic Distribution: The pyrrole ring is electron-rich (π-excessive), while the C2-ketone provides a localized electron-withdrawing dipole. This push-pull character can be tuned via substitution at the C1 and C3 positions.
Tautomerism: While the keto-form is dominant, the C1 and C3 protons are acidic (active methylenes), allowing for enolization. This reactivity is exploited in condensation reactions (e.g., Knoevenagel) to attach pharmacophores.
Structural Distinction
It is vital to distinguish this scaffold from its isomers:
This is the dominant method for generating library diversity, particularly for spiro[indoline-3,3'-pyrrolizin]-2-one derivatives.
Mechanism: An azomethine ylide is generated in situ from isatin and an amino acid (e.g., proline), which undergoes a [3+2] cycloaddition with a dipolarophile (chalcone).
Advantages: Atom economy, stereoselectivity, and the simultaneous construction of the pyrrolizine ring and the spiro-quaternary center.
Secondary Route: Isoxazolidine Rearrangement
For accessing the non-spiro core, 5-benzoyl-substituted isoxazolidines (derived from nitrone cycloaddition) undergo base-catalyzed rearrangement to yield 3-substituted-dihydro-1H-pyrrolizin-2-ones.
Figure 1: Multicomponent synthesis workflow for spiro-pyrrolizin-2-one derivatives.
Medicinal Chemistry Applications
Infectious Disease: Antileishmanial Agents
Recent studies (2023) have identified functionalized spiro[indoline-3,3'-pyrrolizin]-2-ones as potent inhibitors of Leishmania donovani.[1]
Lead Compound: Analogue 24e.
Potency: IC50 = 0.96 µM (comparable to standard treatments).[2]
Mechanism: Inhibition of Leishmania DNA topoisomerase type IB.[2]
SAR Insight: Electron-withdrawing groups (Cl, Br) on the oxindole ring and lipophilic substituents on the pyrrolizine core enhance membrane permeability and binding affinity.
Immunology: cGAS Inhibitors
A 2024 patent disclosure (WO2024137752A1) identifies fused azepino[3,4,5-gh]benzo[b]pyrrolizin-2-one derivatives as inhibitors of cyclic GMP-AMP synthase (cGAS).
Therapeutic Target: Systemic Lupus Erythematosus (SLE) and Dermatomyositis.
Role of Scaffold: The pyrrolizin-2-one core provides a rigid linker that orients the pharmacophores to block the cGAS active site, preventing the sensing of cytosolic DNA and subsequent immune activation.
Oncology: Microtubule & Kinase Inhibition
The scaffold serves as a bioisostere for the indole core found in many kinase inhibitors (e.g., Sunitinib).
Mechanism: The C2 ketone can function as a hydrogen bond acceptor in the ATP-binding pocket of kinases (VEGFR, PDGFR).
Tubulin Targeting: Derivatives with bulky aryl substituents at C3 interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
Objective: Synthesis of Spiro[indoline-3,3'-pyrrolizin]-2-one Library.
Reagents:
Isatin (1.0 mmol)
L-Proline (1.0 mmol)
Substituted Chalcone (1.0 mmol)
Methanol (10 mL)
Procedure:
Preparation: In a microwave-safe reaction vial, combine isatin, L-proline, and the requisite chalcone in methanol.
Irradiation: Irradiate the mixture at 80 °C for 15–20 minutes (Power: 100–150 W) under magnetic stirring. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).
Work-up: Allow the reaction mixture to cool to room temperature. The product typically precipitates out.
Purification: Filter the solid precipitate and wash with cold methanol. Recrystallize from ethanol to obtain the pure spiro-adduct.
Validation: Confirm structure via 1H-NMR (look for spiro-carbon shifts) and HRMS.
Yield: Typical yields range from 85% to 92%.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the key substitution points on the 1H-pyrrolizin-2(3H)-one scaffold and their impact on biological activity.
Kshirsagar, P. S., et al. (2023). Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents. Molecules , 28(12), 4817. Link
Google Patents. (2024). WO2024137752A1 - Azepino[4,5-b]indolone cGAS inhibitors. Link
ChemicalBook. (2024). 1H-Pyrrolizin-2(3H)-one CAS 89059-09-6 Entry. Link
De Sarlo, F., et al. (2019). Rearrangement of 5-Benzoyl Substituted Bicyclic Isoxazolidines to Dehydro Pyrrolizidin-2-ones. ResearchGate . Link
Literature review on the biosynthesis of pyrrolizine alkaloids
Executive Summary Pyrrolizidine Alkaloids (PAs) represent a vast class of secondary metabolites (>600 structures) found primarily in the Asteraceae, Boraginaceae, and Fabaceae families.[1][2][3] While historically signif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrrolizidine Alkaloids (PAs) represent a vast class of secondary metabolites (>600 structures) found primarily in the Asteraceae, Boraginaceae, and Fabaceae families.[1][2][3] While historically significant as potent hepatotoxins and carcinogens affecting food safety, they are of critical interest in drug development for two opposing reasons: their potential as bio-activated alkylating agents (similar to mitomycin C) and the absolute necessity of screening them out of botanical drug candidates.
This guide moves beyond the standard textbook definitions to explore the molecular enzymology of PA biosynthesis. We focus on the evolutionary recruitment of primary metabolic enzymes (Deoxyhypusine Synthase) into secondary metabolism (Homospermidine Synthase) and provide actionable protocols for assaying the committed steps of the pathway.
Part 1: Structural & Chemical Foundations
The Necine Core
The defining feature of PAs is the necine base —a bicyclic structure comprising two fused five-membered rings with a bridgehead nitrogen (1-hydroxymethylpyrrolizidine).[2]
Retronecine & Heliotridine: The most common toxic bases, characterized by 1,2-unsaturation. This double bond is critical for metabolic activation (via CYP450s) into reactive pyrroles that cross-link DNA.
Platynecine: Saturated bases; generally less toxic but structurally relevant for biosynthesis.
Otonecine: Contains a ring nitrogen that is methylated and positively charged (forming a zwitterion with the carboxylate), requiring distinct metabolic activation.
The "False Friend" in Drug Development
Critical Distinction: Researchers often confuse Pyrrolizidine Alkaloids (PAs) with Pyrrolobenzodiazepines (PBDs).
PBDs: DNA minor groove binders used extensively as payloads in Antibody-Drug Conjugates (ADCs).
PAs: Generally considered off-target toxins. However, historical investigation into Indicine N-oxide as an anticancer agent demonstrates their alkylating potential, albeit with a narrow therapeutic index due to hepatotoxicity.
Part 2: The Biosynthetic Pathway
The biosynthesis of PAs is a masterclass in metabolic economy, diverting common polyamines into specialized defense compounds.
The Precursor Stage: Polyamine Pool
The pathway begins with the primary metabolism of L-Arginine and L-Ornithine.
Arginine Decarboxylase (ADC) / Ornithine Decarboxylase (ODC): Decarboxylate their respective amino acids to form Putrescine .
Spermidine Synthase (SPDS): Transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming Spermidine .
The Checkpoint: Homospermidine Synthase (HSS)
This is the first committed step .[4] In non-PA producing plants, homospermidine is a rare polyamine.[4][5] In PA-producers, HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine.[4][5]
Mechanism: The enzyme oxidizes spermidine to an imine intermediate, which is then attacked by putrescine.
The "Black Box" Resolved: Cyclization via Copper-Amine Oxidase
For decades, the cyclization of homospermidine into the bicyclic necine base was a "black box." Recent evidence identifies Homospermidine Oxidase (HSO) , a copper-containing amine oxidase (CuAO), as the catalyst.
First Oxidation: HSO oxidizes one primary amine of homospermidine to an aldehyde.
Spontaneous Cyclization: The aldehyde condenses with the internal secondary amine to form a monocyclic pyrrolinium cation.
Second Oxidation: HSO (or a related oxidase) performs a second oxidation, leading to the second ring closure, yielding 1-formylpyrrolizidine .
Functionalization
The final steps involve the reduction of the aldehyde to an alcohol (forming trachelanthamidine) and subsequent hydroxylation/dehydrogenation to form retronecine, followed by esterification with necic acids (derived from isoleucine, valine, or threonine).
Part 3: Pathway Visualization
The following diagram details the flow from primary metabolism to the toxic N-oxide forms, highlighting the HSS and HSO checkpoints.
Caption: The biosynthetic route of Pyrrolizidine Alkaloids, highlighting the recruitment of Homospermidine Synthase (HSS) and the oxidative cyclization by Homospermidine Oxidase (HSO).[3]
Part 4: Molecular Evolution (Expert Insight)
HSS vs. DHS: A Case of Gene Recruitment
To understand PA biosynthesis, one must understand Deoxyhypusine Synthase (DHS) .[4] DHS is a highly conserved primary enzyme essential for activating eukaryotic translation initiation factor 5A (eIF5A).
The Ancestor: DHS catalyzes the transfer of an aminobutyl group from spermidine to a specific lysine residue on the eIF5A precursor protein.
The Evolution: HSS evolved from DHS via gene duplication.[4][7] The key structural change allowed HSS to accept putrescine (a small molecule) as the acceptor substrate instead of the bulky eIF5A protein.
Significance: This is a classic example of "substrate ambiguity" driving the evolution of secondary metabolism. In Senecio species, HSS retains the catalytic mechanism of DHS but has lost the protein-binding interface.[4]
Part 5: Experimental Protocol
In Vitro Enzymatic Assay of Homospermidine Synthase (HSS)
Objective: Quantify HSS activity from plant tissue or recombinant sources. This protocol utilizes the NAD+-dependent nature of the reaction.[3][4][5][6]
Prerequisites:
Enzyme Source: Recombinant HSS (e.g., Senecio vernalis HSS expressed in E. coli) or crude plant extract.
Detection: HPLC-FL (Fluorescence) or Spectrophotometric (NAD+ reduction).
Target: Homospermidine elutes between Spermidine and Spermine.
Validation Check:
Negative Control: Run the assay without NAD+. HSS is strictly NAD+-dependent; any product formed without NAD+ indicates contamination or non-specific amine transfer.
Part 6: Therapeutic & Toxicological Context
The "Double-Edged Sword" Mechanism
PAs (specifically 1,2-unsaturated types like Retronecine) are pro-drugs . They are chemically stable until ingested.
Bioactivation: Liver CYP450 enzymes (specifically CYP3A4) oxidize the necine base to a pyrrolic ester (dehydro-PA).
Toxicity: These pyrroles are potent electrophiles. They react with nucleophiles (DNA, proteins) causing veno-occlusive disease (VOD) and hepatocellular carcinoma.
Therapeutic Attempt: This same mechanism was exploited in the drug Indicine N-oxide (Phase II trials for leukemia). It failed due to unpredictable hepatotoxicity, but the principle remains relevant for designing prodrugs activated by liver enzymes.
Relevance to Antibody-Drug Conjugates (ADCs)
While PAs themselves are rarely used as ADC payloads today (supplanted by PBDs and Maytansinoids), the pyrrole-based cross-linking mechanism is a fundamental concept in payload design. Understanding PA biosynthesis aids in the chemoenzymatic synthesis of novel, less toxic alkylating scaffolds.
References
Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase.[4][9] Proceedings of the National Academy of Sciences, 96(26), 14777–14782. Link
Reimann, A., et al. (2004). Repeated Evolution of the Pyrrolizidine Alkaloid-Mediated Defense System in Separate Angiosperm Lineages.[9] The Plant Cell, 16(10), 2772–2784.[9] Link
Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. Link
Krossa, S., et al. (2022). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. The Plant Cell, 34, 1-18. Link
Roeder, E. (1995). Medicinal plants in China containing pyrrolizidine alkaloids. Pharmazie, 50(2), 83-98. Link
Solubility Profile of 1H-Pyrrolizin-2(3H)-one in Organic Solvents: A Technical Guide
Executive Summary 1H-Pyrrolizin-2(3H)-one (CAS: 89059-09-6) is a bicyclic heterocyclic compound characterized by a pyrrole ring fused to a cyclopentanone moiety[1]. Pyrrolizine derivatives serve as critical structural mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1H-Pyrrolizin-2(3H)-one (CAS: 89059-09-6) is a bicyclic heterocyclic compound characterized by a pyrrole ring fused to a cyclopentanone moiety[1]. Pyrrolizine derivatives serve as critical structural motifs in medicinal chemistry, frequently acting as core scaffolds for anti-inflammatory agents, selective kinase inhibitors, and novel anticancer therapeutics[2][3]. Because the synthesis of these complex derivatives—such as via multicomponent (3+2) cycloaddition reactions—relies heavily on precise solvent environments[4], understanding the solubility profile of the 1H-Pyrrolizin-2(3H)-one intermediate is paramount.
This whitepaper provides a rigorous, self-validating framework for determining and predicting the solubility of 1H-Pyrrolizin-2(3H)-one in various organic solvents. By bridging theoretical thermodynamic models with robust experimental protocols, this guide empowers drug development professionals to optimize synthesis, purification, and formulation workflows.
Physicochemical Profiling & Theoretical Framework
Structural Analysis and Causality
The dissolution of a solute is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For 1H-Pyrrolizin-2(3H)-one (Molecular Formula: C7H7NO), the structural features dictate its solvent interactions:
Carbonyl Group (C=O): Acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment, favoring interactions with polar aprotic solvents.
Fused Pyrrole Ring: The nitrogen lone pair is delocalized into the aromatic
-system, rendering it a very poor hydrogen-bond base and donor.
Lipophilic Core: The bicyclic carbon framework drives hydrophobic interactions, making the compound fundamentally incompatible with highly polar, protic networks like water.
Hansen Solubility Parameters (HSP)
To predict the solubility profile before empirical testing, we utilize Hansen Solubility Parameters (HSP), which deconstruct the cohesive energy density of a molecule into three distinct intermolecular forces: dispersion (
), polar (), and hydrogen bonding ()[5][6]. Solvents with HSP values closely matching those of 1H-Pyrrolizin-2(3H)-one will exhibit the highest solubilization capacity.
Thermodynamic cycle of dissolution for 1H-Pyrrolizin-2(3H)-one.
Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol
Rationale & Causality
Kinetic dissolution methods are prone to supersaturation errors. Therefore, the isothermal shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[7][8][9].
As a Senior Application Scientist, I mandate a self-validating system : quantifying the solute in the supernatant is insufficient on its own. One must simultaneously analyze the residual solid phase via X-Ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to ensure no solvent-mediated polymorphic transformations or solvate formations occurred during the 24-hour equilibration period[10].
Step-by-Step Protocol
Preparation: Add an excess amount of 1H-Pyrrolizin-2(3H)-one to 10 mL of the selected organic solvent in a hermetically sealed glass vial to prevent solvent evaporation.
Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker set to 298.15 K (25 °C). Agitate at 150 RPM for 24 to 48 hours. Causality: 24 hours is the empirically established minimum to overcome the activation energy barrier of the crystal lattice and achieve thermodynamic saturation[8][9].
Phase Separation: Turn off agitation and allow the suspension to settle isothermally for 16 hours[8].
Filtration: Extract the supernatant using a pre-warmed glass syringe and filter through a 0.45 µm PTFE membrane. Causality: PTFE is chemically inert to aggressive organic solvents (unlike nylon or cellulose), preventing filter degradation and sample contamination[7].
Quantification: Dilute the filtrate volumetrically and quantify the concentration using a validated RP-HPLC-UV method (detection typically at
~260-270 nm).
Solid-Phase Validation: Recover the undissolved solid, dry under vacuum, and analyze via powder XRD to confirm the crystal habit remains identical to the starting material[10].
Self-validating isothermal shake-flask methodology for solubility determination.
Quantitative Data Presentation
Based on machine learning models utilizing physicochemical relationships and structural analogs[11], the following tables summarize the theoretical solubility profile of 1H-Pyrrolizin-2(3H)-one.
Table 1: Estimated Hansen Solubility Parameters for 1H-Pyrrolizin-2(3H)-one at 298.15 K
Protic nature competes with solute-solute interactions.
Hexane
2
1.9
< 1 (Practically Insoluble)
Severe mismatch in polar and H-bonding parameters.
Water (pH 7.4)
-
80.1
< 0.1 (Practically Insoluble)
High cohesive energy of water excludes the lipophilic core.
Mechanistic Insights & Formulation Strategy
The solubility behavior of 1H-Pyrrolizin-2(3H)-one is fundamentally governed by its identity as a polar, aprotic-preferring heterocycle.
The Aprotic Advantage: Solvents like DMSO and Ethyl Acetate exhibit high solubility because they can engage the carbonyl group via dipole-dipole interactions without requiring the solute to act as a hydrogen-bond donor. This makes Ethyl Acetate an ideal extraction solvent during the workup of pyrrolizine syntheses.
The Protic Penalty: While ethanol is a ubiquitous solvent, its strong hydrogen-bond donor capacity forces it to self-associate. Because 1H-Pyrrolizin-2(3H)-one lacks a strong H-bond donor to reciprocate, the thermodynamic penalty of breaking the ethanol-ethanol network limits overall solubility.
Cosolvent Synergy: For downstream biological assays where aqueous media is required, formulating 1H-Pyrrolizin-2(3H)-one as a stock solution in DMSO (up to 100 mg/mL) followed by rapid dilution into a buffered aqueous system (with surfactants like Tween-80) is the most viable strategy to prevent immediate precipitation.
References
[1] ChemicalBook. 89059-09-6 CAS MSDS (1H-Pyrrolizin-2(3H)-one). Available at: 1
[7] BenchChem. An In-depth Technical Guide on the Solubility of 4'-Carboxy-m-terphenyl in Organic Solvents. Available at: 7
[5] ResearchGate. Pencil and Paper Estimation of Hansen Solubility Parameters. Available at: 5
[2] Pharaoh Academy. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Available at: 2
[3] PubMed. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Available at: 3
[6] MDPI. Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media. Available at: 6
[8] ACS. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools. Available at: 8
[11] PMC. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: 11
[10] Biblioteca Digital do IPB. Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Available at:10
[4] RSC. Synthesis of new spiro pyrrole/pyrrolizine/thiazole derivatives via (3+2) cycloaddition reactions. Available at: 4
[9] PMC. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. Available at: 9
Toxicological and Pharmacological Assessment of Pyrrolizinone-Based Compounds: A Mechanistic and Methodological Guide
Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Development Executive Summary Pyrrolizinones—characterized by a ketone-bearing bicyclic pyrrolizine core—represent a highly versatile pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Development
Executive Summary
Pyrrolizinones—characterized by a ketone-bearing bicyclic pyrrolizine core—represent a highly versatile pharmacophore in modern drug discovery. Unlike their botanical cousins, the pyrrolizidine alkaloids (PAs), which are infamous for severe hepatotoxicity, rationally designed pyrrolizinones demonstrate potent, targeted biological activities. These range from 1 [1] to acting as 2 [3]. However, the structural proximity of pyrrolizinones to PAs necessitates a rigorous, mechanistically grounded toxicological assessment to differentiate therapeutic, targeted cytotoxicity from off-target genotoxicity.
This guide establishes the causal mechanisms behind pyrrolizinone toxicity and provides self-validating experimental protocols for evaluating new derivatives in preclinical pipelines.
The primary toxicological liability of the pyrrolizidine/pyrrolizinone scaffold lies in its potential for cytochrome P450-mediated bioactivation. Compounds containing a 1,2-unsaturated necine ring act as pro-toxins. In the liver, CYP3A4 and CYP2B6 oxidize these structures into highly reactive dehydropyrrolizine (pyrrolic) intermediates. These electrophiles act as potent alkylating agents, indiscriminately cross-linking DNA and forming protein adducts, which culminates in veno-occlusive liver disease and carcinogenesis.
Conversely, rational drug design can bypass this liability. For instance, 1 [1] exhibit potent antitubulin activity, arresting cancer cells in the G2/M phase without relying on non-specific alkylation. Similarly, marine-derived alkaloids like3 [2] leverage a unique 5H-pyrrolo[2,1-a]isoindol-5-one moiety to achieve selective cytotoxicity against HCT-116 colon cancer cells. Furthermore, 4 [4] have been successfully developed as potent aromatase inhibitors by ensuring the nitrogen coordinates safely with the enzyme's heme iron, avoiding toxic bioactivation.
Fig 1. CYP450-mediated bioactivation of pyrrolizinones into reactive pyrrolic intermediates.
Quantitative Data Summary
Evaluating the safety window of pyrrolizinone derivatives requires benchmarking their target efficacy against their baseline cytotoxicity.
Table 1: Comparative Toxicological and Pharmacological Profiles
Compound Class
Primary Target / Activity
In Vitro Cytotoxicity (IC50)
Mitochondrial Depolarization
Key Toxicological Alert
Thienopyrrolizinones
Tubulin polymerization
< 10 nM (L1210 cells)
High (Apoptosis induction)
G2/M Phase Arrest
Benzylidenephenylpyrrolizinones
Amyloid β / Antioxidant
> 50 μM (Low toxicity)
Low
None observed
Chlorizidine A
HCT-116 Colon Cancer
3.2 - 4.9 μM
Moderate
Halogenated pyrrole
1,2-Unsaturated PAs
Hepatocytes (Off-target)
10 - 100 μM (+S9 fraction)
Severe
CYP450 Bioactivation
Preclinical Toxicological Assessment Workflows
To ensure scientific integrity, every toxicological protocol must be designed as a self-validating system . For pyrrolizinones, this means we must actively control for metabolic bioactivation, as the parent compound is frequently inert in standard in vitro cultures lacking hepatic enzymes.
Fig 2. Multi-parametric toxicological screening workflow for pyrrolizinone derivatives.
Purpose & Causality: Standard cell lines (e.g., HEK293, HeLa) lack sufficient CYP450 expression. To assess true hepatotoxic liability, we must exogenously introduce metabolic enzymes.
Self-Validation Mechanism: By testing the compound in parallel plates with and without Aroclor 1254-induced rat liver S9 fraction, the assay inherently validates the mechanism of toxicity. A significant drop in IC50 only in the +S9 plate confirms that the parent pyrrolizinone is a pro-toxin requiring bioactivation. Equal toxicity across both plates indicates direct, intrinsic cytotoxicity (e.g., tubulin binding).
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
S9 Preparation: Prepare a metabolic activation mixture containing 2 mg/mL S9 protein, 2 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL G6P-dehydrogenase in PBS.
Treatment: Dose cells with pyrrolizinone derivatives (0.1 μM to 100 μM).
Plate A (-S9): Compound + standard media.
Plate B (+S9): Compound + 10% v/v S9 mixture.
Incubation: Incubate for 4 hours. Wash cells twice with PBS to remove the S9 fraction (which can interfere with colorimetric readouts), then add fresh media and incubate for an additional 44 hours.
Viability Readout: Add 10 μL of WST-8 reagent (CCK-8 assay) per well. Incubate for 2 hours.
Quantification: Measure absorbance at 450 nm. Calculate the IC50 shift between Plate A and Plate B.
Purpose & Causality: Pyrrolizinone-induced apoptosis often initiates via the intrinsic mitochondrial pathway due to oxidative stress or direct organelle damage.
Self-Validation Mechanism: JC-1 is a cationic dye that accumulates in energized mitochondria (forming red J-aggregates). Upon depolarization—a hallmark of early apoptosis—it remains in the cytoplasm as green monomers. The shift in Red/Green fluorescence provides a self-validating, ratiometric quantification of mitochondrial health, completely eliminating artifacts caused by variations in cell number or well-to-well seeding discrepancies.
Step-by-Step Methodology:
Induction: Treat target cells with the IC50 concentration of the pyrrolizinone derivative for 12, 24, and 48 hours to establish temporal causality.
Staining: Aspirate media and wash with PBS. Add 2 μM JC-1 dye in standard culture media.
Incubation: Incubate in the dark at 37°C for 30 minutes.
Washing: Wash cells three times with cold PBS to remove background monomeric dye.
Flow Cytometry Analysis:
Excite at 488 nm.
Detect Green fluorescence (monomers) in the FITC channel (~525 nm).
Detect Red fluorescence (J-aggregates) in the PE channel (~590 nm).
Data Interpretation: A decrease in the Red/Green fluorescence ratio directly correlates with the percentage of cells undergoing mitochondrial depolarization.
References
Lisowski, V., et al. (2004). Design, Synthesis, and Evaluation of Novel Thienopyrrolizinones as Antitubulin Agents. Journal of Medicinal Chemistry.
URL: [Link]
Ma, J., et al. (2013). Chlorizidine, a Cytotoxic 5H-Pyrrolo[2,1-a]isoindol-5-one-Containing Alkaloid from a Marine Streptomyces sp. Organic Letters.
URL: [Link]
Rochais, C., et al. (2016). Novel benzylidenephenylpyrrolizinones with pleiotropic activities potentially useful in Alzheimer's disease treatment. European Journal of Medicinal Chemistry.
URL: [Link]
Dallemagne, P., et al. (2000). New Aromatase Inhibitors. Synthesis and Biological Activity of Aryl-Substituted Pyrrolizine and Indolizine Derivatives. Bioorganic & Medicinal Chemistry.
URL: [Link]
Comparison of 1H-Pyrrolizin-2(3H)-one with pyrrolizidine alkaloids
An In-Depth Technical Guide: Structural Divergence and Toxicological Implications of 1H-Pyrrolizin-2(3H)-one vs. Pyrrolizidine Alkaloids Executive Summary The pyrrolizine bicyclic system is a structural chameleon in medi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide: Structural Divergence and Toxicological Implications of 1H-Pyrrolizin-2(3H)-one vs. Pyrrolizidine Alkaloids
Executive Summary
The pyrrolizine bicyclic system is a structural chameleon in medicinal chemistry and toxicology. On one end of the spectrum lie the Pyrrolizidine Alkaloids (PAs) , a vast class of naturally occurring phytotoxins notorious for inducing severe hepatotoxicity and genotoxicity[1]. On the other end lies 1H-Pyrrolizin-2(3H)-one (and its saturated tetrahydro/hexahydro derivatives), a highly versatile, synthetically tractable scaffold used to build safe, targeted therapeutics[2]. This whitepaper dissects the structural causality behind their divergent biological behaviors, offering drug development professionals a comprehensive framework for utilizing pyrrolizine scaffolds while bypassing the toxicological landmines associated with natural PAs.
Chemical Architecture & Structural Divergence
The toxicological fate of a pyrrolizine derivative is entirely dictated by its structural architecture. Natural PAs consist of a necine base esterified with one or more necic acids. The critical pharmacophore for toxicity is the 1,2-unsaturated necine base (e.g., retronecine or otonecine types)[3].
Conversely, 1H-Pyrrolizin-2(3H)-one is a synthetic or semi-synthetic intermediate characterized by a saturated bicyclic core (in its tetrahydro/hexahydro forms) and a ketone group at the C2 position[4].
Causality of Structural Safety
The absence of the 1,2-double bond in the 1H-Pyrrolizin-2(3H)-one scaffold prevents the molecule from undergoing the requisite dehydrogenation that leads to aromaticity. Without this double bond, the nitrogen lone pair cannot participate in an extended
-system, fundamentally blocking the formation of reactive pyrrolic electrophiles[5]. Furthermore, the C2-ketone provides a highly reactive electrophilic handle for asymmetric synthesis, allowing for the controlled introduction of functional groups via organometallic addition without introducing toxic ester leaving groups[2].
Table 1: Structural and Physicochemical Comparison
Feature
Toxic Pyrrolizidine Alkaloids (PAs)
1H-Pyrrolizin-2(3H)-one (Saturated Scaffold)
Origin
Natural phytotoxins (e.g., Senecio species)
Synthetic / Semi-synthetic building block
Core Structure
1,2-unsaturated necine base + necic acids
Saturated pyrrolizidine core + C2 ketone
Key Functional Groups
Esterified hydroxyls (leaving groups)
Carbonyl group at C2 (synthetic handle)
Metabolic Fate
CYP450-mediated oxidation to pyrrolic esters
Metabolically stable; bypasses pyrrole formation
Primary Toxicity
Hepatotoxicity (HSOS), Pneumotoxicity
Non-toxic core; used in NSAIDs (e.g., Ketorolac)
Biological Application
Ecological defense mechanism
Chiral building block for drug discovery
Mechanisms of Action: Toxification vs. Metabolic Stability
The hepatotoxicity and pneumotoxicity of natural PAs are not inherent to the parent molecule but are the result of lethal bioactivation. Hepatic cytochrome P450 enzymes (specifically CYP3A and CYP2B isoforms) oxidize the 1,2-unsaturated PAs into dehydropyrrolizidine alkaloids (DHPs), also known as pyrrolic esters[5][6].
These DHPs are highly reactive, bifunctional electrophiles. They rapidly cross-link with nucleophilic residues (such as cysteine and lysine) on cellular proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts [3]. This adduct formation disrupts cellular homeostasis, leading to Hepatic Sinusoidal Obstruction Syndrome (HSOS) and, if the metabolites escape the liver, severe lung injury[6].
In stark contrast, saturated scaffolds like 1H-Pyrrolizin-2(3H)-one are metabolically stable against this specific CYP450 pathway. The successful application of this saturated core is evident in FDA-approved drugs like Ketorolac , a potent NSAID that features a saturated pyrrolizine core (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) and exhibits excellent analgesic activity without the adduct-driven hepatotoxicity of natural PAs[7][8].
Fig 1: CYP450-mediated bioactivation of PAs vs. metabolic stability of 1H-Pyrrolizin-2(3H)-one.
Synthetic Utility in Drug Development
For drug development professionals, 1H-Pyrrolizin-2(3H)-one is a privileged scaffold. Synthesizing complex, non-toxic pyrrolizidines often relies on the tandem inter [4+2]/intra [3+2] cycloaddition of nitroalkenes with vinyl ethers[2].
This methodology casts the polycyclic skeleton efficiently. The resulting 1H-Pyrrolizin-2(3H)-one derivatives possess a ketone at the C2 position, which serves as a highly specific site for diversification. Because the
-hydrogens are acidic, researchers can utilize softer organocerium reagents to introduce various aliphatic and aromatic groups, tailoring the molecule's -surface and steric bulk to achieve high target selectivity (e.g., COX-1/COX-2 inhibition) without risking PA-like toxicity[2][8].
Fig 2: Synthetic workflow leveraging the 1H-Pyrrolizin-2(3H)-one scaffold for drug discovery.
Self-Validating Experimental Protocols
To rigorously prove the safety of a newly synthesized 1H-Pyrrolizin-2(3H)-one derivative against natural PAs, researchers must employ self-validating metabolic assays. The following protocols utilize Glutathione (GSH) as a nucleophilic trapping agent. Causality note: If a reactive DHP is formed, it will covalently bind to GSH. The absence of a GSH-adduct mass shift via LC-MS/MS definitively validates the metabolic stability of the compound.
Protocol A: In Vitro CYP450 Metabolic Stability and GSH Trapping
Preparation of Incubation Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
.
Test Compound Addition: Add the test compound (e.g., Monocrotaline as a positive control, and 1H-Pyrrolizin-2(3H)-one as the test article) to a final concentration of 10
M.
Nucleophile Introduction: Add reduced Glutathione (GSH) to a final concentration of 5 mM. Rationale: GSH acts as a surrogate for cellular proteins. Its high concentration ensures it outcompetes water for the reactive electrophile.
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP
, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 14,000
g for 15 minutes at 4°C to precipitate HLM proteins. Extract the supernatant for LC-MS/MS analysis.
Protocol B: LC-MS/MS Quantification of Adducts
Chromatographic Separation: Inject 5
L of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 m). Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
Mass Spectrometry Configuration: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Validation Metrics:
For the positive control (Monocrotaline), monitor the mass transition corresponding to the DHP-GSH conjugate (e.g., [M+H]
shift of +305 Da relative to the DHP core).
For 1H-Pyrrolizin-2(3H)-one, monitor the parent mass (e.g., [M+H]
Data Interpretation: The complete absence of DHP-GSH conjugates in the 1H-Pyrrolizin-2(3H)-one samples, coupled with the recovery of the parent compound, self-validates the structural hypothesis that the saturated core is immune to CYP450-mediated toxification.
Conclusion
The comparison between 1H-Pyrrolizin-2(3H)-one and natural pyrrolizidine alkaloids perfectly illustrates how subtle structural nuances—specifically the presence or absence of a 1,2-double bond and ester leaving groups—can mean the difference between a deadly hepatotoxin and a highly valuable therapeutic scaffold. By leveraging the C2-ketone for asymmetric synthesis and validating metabolic stability through rigorous GSH-trapping protocols, drug developers can safely harness the pharmacological potential of the pyrrolizine class.
References
Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism
MDPI
URL:[Link]
Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites
NIH / PMC
URL:[Link]
Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts
MDPI
URL:[Link]
A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity
NIH / PMC
URL:[Link]
Hexahydro-1h-pyrrolizin-2-one hydrochloride (C7H11NO)
PubChemLite / Université du Luxembourg
URL: [Link]
Ketorolac - Medical Uses and Pharmacology
Wikipedia
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Biological Relevance
The 1H-pyrrolizin-2(3H)-one core, and its saturated derivative pyrrolizidin-2-one, represent a privileged class of bicyclic [5.5] alkaloid scaffolds. These motifs are ubiquitous in bioactive natural products, iminosugars, and highly potent antineoplastic agents such as Dolastatin 10 (specifically within the dolaproine subunit) [1]. Constructing this fused bicyclic system from acyclic precursors requires rigorous stereocontrol and highly efficient ring-forming methodologies. This application note details two field-proven synthetic strategies: the 1,3-dipolar cycloaddition of nitrones and the tandem radical cyclization of α-chloroamides.
Mechanistic Rationale & Retrosynthetic Strategies
As a Senior Application Scientist, it is critical to select a synthetic route based on the desired stereochemical outcome and the functional group tolerance of the acyclic precursors.
Strategy A: 1,3-Dipolar Cycloaddition of Nitrones
This strategy leverages the concerted [3+2] cycloaddition between an acyclic nitrone and an electron-deficient alkene. The causality of this reaction is governed by frontier molecular orbital (FMO) theory: the HOMO of the electron-rich nitrone interacts seamlessly with the LUMO of the alkene. Because the reaction is concerted, the E/Z geometry of the acyclic alkene is strictly translated into the relative stereochemistry of the resulting isoxazolidine intermediate [2]. Following cycloaddition, a highly chemoselective reductive N–O bond cleavage triggers a spontaneous intramolecular lactamization, elegantly snapping the pyrrolizidin-2-one core into place.
Figure 1: Workflow for pyrrolizidin-2-one synthesis via 1,3-dipolar cycloaddition.
Strategy B: Tandem Radical Cyclization
For substrates where nitrone generation is prohibitive, tandem radical cyclization offers a robust alternative. By treating an acyclic α-chloroamide (bearing a pendant olefin) with tributyltin hydride (Bu₃SnH) and AIBN, a highly reactive α-acylamino radical is generated. The causality of the subsequent ring closure is dictated by Baldwin’s rules: the radical undergoes a kinetically favored 5-exo-trig cyclization rather than a 6-endo-trig pathway[3]. This predictable trajectory rapidly assembles the 5-5 fused bicyclic system.
Figure 2: Tandem radical cyclization pathway for constructing the bicyclic lactam framework.
Experimental Protocols
Every protocol described below is designed as a self-validating system , incorporating in-process analytical checks to ensure intermediate integrity before proceeding to the next synthetic step.
Protocol A: Synthesis via Nitrone-Alkene Cycloaddition and Reductive Cleavage [2]
Phase 1: 1,3-Dipolar Cycloaddition
Reaction Setup: Dissolve the acyclic nitrone (1.0 equiv) and the target alkene (e.g., an α,β-unsaturated ester, 1.2 equiv) in anhydrous toluene to achieve a 0.1 M concentration.
Execution: Heat the mixture to 80 °C under an inert argon atmosphere for 12–18 hours.
Causality: Elevated temperatures provide the activation energy required for the [3+2] cycloaddition, while the argon blanket prevents oxidative degradation of the sensitive nitrone.
In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Validate success by the complete consumption of the UV-active nitrone and the appearance of a new, lower
spot corresponding to the isoxazolidine intermediate.
Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the isoxazolidine.
Phase 2: Reductive N–O Cleavage and Lactamization
Reaction Setup: Dissolve the purified isoxazolidine (1.0 equiv) in a solvent mixture of MeCN/H₂O (10:1, 0.05 M).
Execution: Add Molybdenum hexacarbonyl [Mo(CO)₆] (1.5 equiv) and heat to reflux for 18 hours.
Causality: Mo(CO)₆ acts as a mild, chemoselective reducing agent that inserts specifically into the N–O bond. The resulting amino-alcohol intermediate spontaneously undergoes intramolecular cyclization with the pendant ester to form the thermodynamically stable lactam.
Workup: Filter the mixture through a pad of Celite to remove precipitated molybdenum salts. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Final Validation: Confirm the formation of the pyrrolizidin-2-one core via IR spectroscopy (verifying the appearance of a strong lactam C=O stretch at ~1690–1710 cm⁻¹) and ¹H NMR (identifying the distinct multiplet for the bridgehead CH proton adjacent to the nitrogen atom).
Reaction Setup: Dissolve the acyclic α-chloroamide precursor (1.0 equiv) in anhydrous, degassed benzene to a concentration of 0.02 M.
Causality: High dilution (0.02 M) is absolutely critical to favor the desired intramolecular cyclization (5-exo-trig) over intermolecular side reactions or premature hydrogen abstraction.
Execution: Add AIBN (0.1 equiv) and tributyltin hydride (Bu₃SnH, 1.1 equiv). Heat the solution to reflux (80 °C) for 4 hours.
Causality: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract hydrogen from Bu₃SnH. The resulting stannyl radical abstracts the chlorine atom from the precursor, generating the highly reactive α-acylamino radical that drives the cascade.
In-Process Validation: Monitor by GC-MS or TLC for the disappearance of the starting material. The cyclized product typically exhibits higher polarity (lower
) due to the rigid bicyclic dipole.
Phase 2: Workup and Tin Removal
Quenching: Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
Tin Scavenging: Stir the crude residue with a saturated aqueous KF solution and EtOAc for 2 hours.
Field-Proven Insight: Tin byproducts in radical cyclizations are notoriously difficult to remove and can interfere with downstream biological assays. The KF workup converts soluble tin species into insoluble polymeric Bu₃SnF salts.
Purification: Filter the biphasic mixture through Celite, separate the organic layer, dry, and purify via silica gel chromatography.
Quantitative Data & Substrate Scope
The following table summarizes the expected yields, stereoselectivity, and reaction conditions for the synthesis of the pyrrolizidin-2-one core from various acyclic precursors based on the discussed methodologies.
Precursor Type
Cyclization Method
Key Reagents
Intermediate
Yield (%)
Stereoselectivity
Ref
Nitrone + Enone
1,3-Dipolar Cycloaddition
Mo(CO)₆, MeCN/H₂O
Isoxazolidine
75–85
>95% de
[2]
α-Chloroamide
Radical Cyclization
Bu₃SnH, AIBN, PhH
α-Acylamino radical
65–72
Moderate
[3]
Amino Acid Deriv.
Dieckmann / Lactamization
TFA, K₂CO₃, Pd/C
N-Boc-Dap
57–60
Enantiopure
[1]
References
US Patent 4978744A - Synthesis of dolastatin 10
Source: Google Patents
URL
Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions
Source: ACS Omega (American Chemical Society)
URL:[Link]
Pyrrolizidinone and indolizidinone synthesis: generation and intramolecular addition of alpha-acylamino radicals to olefins and allenes
Source: Journal of the American Chemical Society
URL:[Link]
Application
Application Note: One-Pot Multicomponent Synthesis Protocols for Substituted 1H-Pyrrolizin-2(3H)-ones
Executive Summary & Structural Significance The 1H-pyrrolizin-2(3H)-one scaffold—and its highly functionalized spiro-fused derivatives—represents a privileged pharmacophore in modern drug discovery, exhibiting potent ant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
The 1H-pyrrolizin-2(3H)-one scaffold—and its highly functionalized spiro-fused derivatives—represents a privileged pharmacophore in modern drug discovery, exhibiting potent antileishmanial, antimicrobial, and antiproliferative activities. For drug development professionals, accessing these complex polycyclic architectures via traditional linear synthesis is economically and temporally prohibitive.
Mechanistic Rationale: The Causality of the [3+2] Cycloaddition
To master this protocol, one must understand the thermodynamic and kinetic causality driving the reaction. The synthesis relies on three components: an isatin derivative (the carbonyl source), a secondary amino acid like L-proline, and an electron-deficient alkene (the dipolarophile, such as a chalcone).
Condensation & The Thermodynamic Sink: The secondary amine of L-proline condenses with the highly electrophilic C3 carbonyl of isatin to form an intermediate iminium ion. This species undergoes rapid thermal decarboxylation. The irreversible loss of CO₂ acts as the thermodynamic driving force, generating a highly reactive, non-isolable azomethine ylide (a 1,3-dipole) .
Stereocontrolled Cycloaddition: The ylide immediately reacts with the dipolarophile via a concerted, asynchronous [3+2] cycloaddition. The rigid orbital interactions dictate an endo-approach, minimizing steric repulsion between the aryl rings of the chalcone and the oxindole core. This causality ensures that out of multiple possible stereoisomers, only a single diastereomer of the substituted pyrrolizin-2-one is formed.
Fig 1: Mechanistic cascade of the multicomponent 1,3-dipolar cycloaddition.
Experimental Workflows: MAOS vs. Conventional Thermal Activation
While conventional thermal reflux is effective, Microwave-Assisted Organic Synthesis (MAOS) is the superior modality for this specific transformation .
The Causality of MAOS Superiority: The azomethine ylide intermediate is highly polar. Microwave irradiation provides dielectric heating that directly couples with this polar dipole, drastically lowering the activation energy barrier. This accelerates the reaction kinetics from several hours to mere minutes, suppressing thermal degradation byproducts and improving the Green Chemistry E-factor .
Fig 2: Experimental workflow comparing MAOS and conventional thermal synthesis.
Step-by-Step Methodologies (The Self-Validating Protocol)
This protocol is engineered to be a self-validating system . The completion of the reaction is physically signaled by the precipitation of the product. Because the rigid polycyclic pyrrolizin-2-one structure exhibits drastically reduced solubility in cold methanol compared to the starting materials, it acts as a thermodynamic sink, precipitating as an analytically pure solid and eliminating the need for resource-intensive column chromatography.
Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add isatin (1.0 mmol, 1.0 equiv.), L-proline (1.5 mmol, 1.5 equiv.), and the selected chalcone/dipolarophile (1.5 mmol, 1.5 equiv.).
Solvation: Suspend the solid mixture in 3.0 mL of HPLC-grade Methanol (MeOH). Seal the vial with a Teflon-lined crimp cap.
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 80 °C for exactly 5 minutes (Power dynamically adjusted by the instrument to maintain temperature).
Self-Validating Workup: Allow the vial to cool to room temperature, then transfer to an ice bath for 15 minutes. A heavy precipitate will form, indicating successful cycloaddition.
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold MeOH (2 × 2 mL) to remove unreacted L-proline and trace impurities. Dry under high vacuum.
Protocol B: Conventional Thermal Synthesis
Preparation: In a 50 mL round-bottom flask, combine isatin (1.0 mmol), L-proline (1.5 mmol), and the dipolarophile (1.5 mmol).
Solvation: Add 10.0 mL of MeOH. Attach a reflux condenser.
Heating: Heat the mixture to reflux (~65 °C) in an oil bath under continuous magnetic stirring for 4 to 8 hours. Monitor the disappearance of the isatin derivative via TLC (Hexane:Ethyl Acetate, 7:3).
Isolation: Once complete, concentrate the solvent in vacuo to half its volume, cool to 0 °C, and filter the resulting precipitate as described in Protocol A.
Quantitative Data & Modality Comparison
The following table summarizes the empirical data comparing the two synthetic modalities, highlighting why MAOS is the preferred standard for drug development workflows.
Parameter
Conventional Thermal Synthesis
Microwave-Assisted Synthesis (MAOS)
Reaction Time
4.0 – 8.0 Hours
5.0 Minutes
Temperature
~65 °C (Reflux)
80 °C (Dielectric Heating)
Average Yield
65% – 75%
90% – 98%
Diastereoselectivity
>95% (endo-isomer)
>99% (endo-isomer)
Purification Required
Filtration (Occasional Chromatography)
Simple Vacuum Filtration
Green Chemistry Profile
Moderate (High energy consumption)
Excellent (High atom economy, low energy)
Analytical Validation
To ensure the integrity of the synthesized 1H-pyrrolizin-2(3H)-one derivatives, perform the following characterizations:
¹H-NMR (400 MHz, DMSO-d6): Look for the characteristic aliphatic protons of the pyrrolizine ring resonating between δ 1.50 and 4.86 ppm. The distinct coupling constants of the bridgehead protons will confirm the rigid endo-stereochemistry.
¹³C-NMR (100 MHz, DMSO-d6): The two carbonyl carbons (the oxindole ketone and the aroyl ketone) will appear distinctly between δ 180.0 and 196.0 ppm.
Single-Crystal XRD: For novel substitutions, growing a crystal via slow evaporation in EtOH/CHCl₃ is the gold standard to definitively prove the relative configuration of the multiple stereocenters generated during the[3+2] cycloaddition.
References
Title: Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy
Source: ACS Omega (2020)
URL: [Link]
Title: Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents
Source: Molecules (2023)
URL: [Link]
Title: Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O
Source: RSC Advances (2018)
URL: [Link]
Method
Functionalization of the C-3 position in 1H-Pyrrolizin-2(3H)-one
Executive Summary The 1H-pyrrolizin-2(3H)-one scaffold represents a privileged bicyclic framework in medicinal chemistry, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Licofelo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-pyrrolizin-2(3H)-one scaffold represents a privileged bicyclic framework in medicinal chemistry, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Licofelone and various anticancer agents.[1][2] While the pyrrole ring provides aromatic stability, the fused lactam/enone ring offers a unique reactivity profile.[3] This guide focuses specifically on the C-3 position —an "active methylene" site flanked by the carbonyl group and the bridgehead nitrogen.[3] We present two validated protocols for C-3 functionalization: (1) a Green Chemistry Knoevenagel Condensation for generating arylidene libraries, and (2) a Multicomponent Spiro-annulation for high-complexity diversity.[1]
Chemical Context & Mechanistic Rationale
The "Active Methylene" Advantage
In 1H-pyrrolizin-2(3H)-one, the C-3 position possesses enhanced acidity (
in DMSO) compared to standard lactams.[1][2][3] This is due to the synergistic electron-withdrawing effect of the C-2 carbonyl and the inductive influence of the adjacent bridgehead nitrogen.[3] Upon deprotonation, the resulting enolate is stabilized by resonance, making C-3 a potent nucleophile for electrophilic attack.[3]
Regioselectivity: While C-1 is also
to the carbonyl, C-3 is kinetically favored for deprotonation due to reduced steric hindrance and the immediate proximity to the nitrogen lone pair (in the enolate form).[3]
Tautomeric Considerations: The system can exist in equilibrium between the keto-form and the enol-form (2-hydroxy-3H-pyrrolizine).[1][3] Functionalization at C-3 locks the system in the specific tautomeric state required for target binding.[3]
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways for C-3 functionalization, highlighting the decision process between condensation and spiro-cyclization.
Figure 1: Divergent synthetic pathways for C-3 functionalization. Pathway A yields conjugated systems for SAR exploration; Pathway B generates 3D complexity.[3]
Application: Rapid generation of SAR libraries (Structure-Activity Relationship) targeting anti-inflammatory or anticancer pathways.[1][2]
Mechanism: Base-catalyzed aldol-type addition followed by E1cB elimination.[1][3]
Catalyst: Piperidine (0.1 equiv) or L-Proline (0.2 equiv for asymmetric induction potential)[1][2]
Solvent: Ethanol (Green Protocol) or [BMIM][BF4] (Ionic Liquid Protocol)[1][2]
Step-by-Step Methodology
Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 1H-pyrrolizin-2(3H)-one in 5 mL of absolute ethanol.
Activation: Add 1.1 mmol of the aryl aldehyde. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
Catalysis: Add 10 mol% piperidine dropwise.
Note: A color change (often to yellow/orange) indicates the formation of the conjugated enone system.
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).
Endpoint: Disappearance of the pyrrolizinone spot and appearance of a highly UV-active spot (lower Rf).
Work-up (Precipitation): Cool the reaction mixture to 0°C (ice bath). The product often precipitates out.[3]
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Water.[3]
Application: Creating sp3-rich, 3D scaffolds for high-affinity binding (Fragment-Based Drug Discovery).[1][2][3]
Mechanism: 1,3-Dipolar cycloaddition of an azomethine ylide (generated in situ) with the C-2/C-3 alkene equivalent.[1][3]
Ylide Formation: In a reaction vial, combine Isatin (1.0 mmol) and Sarcosine (1.2 mmol) in Methanol (10 mL). Reflux for 15 minutes to generate the azomethine ylide via decarboxylation.[3]
Solution: Add water dropwise to the cold reaction mixture to force precipitation ("crashing out").
Safety & Handling
Piperidine: Toxic and flammable.[3] Handle in a fume hood.
Pyrrolizines: Many pyrrolizine derivatives are DNA alkylating agents (potential mutagens).[1][2] Wear double nitrile gloves and handle all solids in a weighing hood.
References
Regiospecific synthesis and biological evaluation of spirooxindolopyrrolizidines via [3+2] cycloaddition of azomethine ylide.
Source: European Journal of Medicinal Chemistry (2010).[1]
Context: Establishes the reactivity of the pyrrolizine core in spiro-annulation reactions.
URL:[Link][1]
The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles.
Source: Green Chemistry (2007).[1]
Context: Validates the use of ionic liquids and piperidine for condensation reactions on pyrrole-containing active methylenes.
URL:[Link]
Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents.
Source: Journal of Medicinal Chemistry (1989/2025 update).
Context: Foundational text on the synthesis and alkylation properties of the dihydro-pyrrolizine skeleton.[3][9]
URL:[Link][1]
Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles.
Source: Journal of the Chemical Society, Perkin Transactions 1.[3]
Context: Detailed mechanistic insight into the electrophilic substitution of pyrrolizinones, relevant for understanding C-3 vs C-1 selectivity.
URL:[Link][1][10]
Microwave-assisted synthesis of pyrrolizin-2-one scaffolds
Application Note: Advanced Microwave-Assisted Synthesis of Pyrrolizin-2-one Scaffolds Executive Summary The pyrrolizin-2-one and its related dihydro-1H-pyrrolizine scaffolds represent a privileged structural class in med...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Microwave-Assisted Synthesis of Pyrrolizin-2-one Scaffolds
Executive Summary
The pyrrolizin-2-one and its related dihydro-1H-pyrrolizine scaffolds represent a privileged structural class in medicinal chemistry, forming the core of non-steroidal anti-inflammatory drugs (e.g., Ketorolac) and complex spiro-alkaloids with potent antimicrobial and anticancer properties. Traditional thermal synthesis of these bicyclic systems is often plagued by prolonged reaction times (12–24 hours), low atom economy, and difficult purification steps due to side reactions.
This guide details high-efficiency protocols for the Microwave-Assisted Organic Synthesis (MAOS) of these scaffolds. By leveraging the specific heating mechanisms of dielectric heating—dipolar polarization and ionic conduction—researchers can achieve reaction completion in minutes with enhanced diastereoselectivity.
Key Applications:
Fragment-Based Drug Discovery (FBDD): Rapid generation of sp3-rich spiro-fused libraries.
Green Chemistry: Solvent-free or aqueous-phase protocols with high atom economy.
The primary route to these scaffolds is the 1,3-Dipolar Cycloaddition (1,3-DC) . In a microwave field, this multicomponent reaction (MCR) benefits significantly from the superheating effect, which accelerates the decarboxylative formation of the reactive dipole.
The Reaction Pathway (Azomethine Ylide Strategy)
The synthesis typically involves the condensation of an amino acid (secondary amine source, e.g., L-proline) with a carbonyl component (e.g., Isatin) to generate an azomethine ylide intermediate in situ. This dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (alkene/alkyne) to close the pyrrolizine ring.
Figure 1: Mechanistic pathway for the formation of spiro-pyrrolizin-2-one scaffolds via 1,3-dipolar cycloaddition.[1]
Protocol A: Multicomponent Synthesis of Spiro[indoline-3,3'-pyrrolizin]-2-ones
This protocol describes the synthesis of a complex spiro-fused scaffold, a frequent target in oncology research due to its resemblance to the MDM2 inhibitor structural class.
Component C: Chalcone (benzylideneacetophenone) or Acrylate derivative (1.0 mmol)
Solvent: Methanol (MeOH) or Ethanol (EtOH) (3–5 mL)
Vessel: 10 mL Borosilicate Microwave Vial with crimp cap/septum.
Step-by-Step Methodology
Pre-mixing: In a 10 mL microwave vial, add Isatin (147 mg, 1 mmol) and L-Proline (115 mg, 1 mmol). Add a magnetic stir bar.
Solvation: Add 4 mL of MeOH. Stir at room temperature for 1 minute to ensure partial dispersion.
Addition: Add the dipolarophile (e.g., Chalcone, 208 mg, 1 mmol) to the mixture. Cap the vial securely.
Microwave Irradiation (Standard Mode):
Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
Temperature: 100°C.
Pressure Limit: 15 bar (safety limit).
Power: Dynamic (Max 150W).
Hold Time: 10–15 minutes.
Note: A pre-stirring step of 30 seconds is recommended before the ramp begins.
Cooling: Use compressed air cooling (built-in) to drop the temperature to <50°C.
Work-up:
The product often precipitates upon cooling. Filter the solid.[2]
Wash with cold MeOH (2 x 2 mL) to remove unreacted starting materials.
If no precipitate forms, evaporate solvent under reduced pressure and recrystallize from EtOH/Water (8:2).
Data Validation & Yields
Entry
Dipolarophile (R)
Time (min)
Temp (°C)
Yield (%)
Stereoselectivity (dr)
1
Chalcone (Ph)
10
100
88
>95:5
2
4-NO2-Chalcone
8
100
92
>95:5
3
Methyl Acrylate
12
110
81
90:10
4
Nitrostyrene
5
90
85
>95:5
Protocol B: Solid-Supported Synthesis of Dihydro-1H-pyrrolizines
This protocol targets the linear fused system (similar to the Ketorolac core) using a "dry media" approach. This method eliminates solvent waste and simplifies purification.
Reaction Type: Enaminone Cyclization on Silica Gel.[3]
Materials
Precursor: N-(ethoxycarbonylmethyl)enaminone (1.0 mmol) (Prepared via Eschenmoser sulfide contraction or standard condensation).
Solid Support: Silica Gel (230–400 mesh), 1.0 g.
Vessel: 10 mL Microwave Vial (Open vessel mode or vented cap if gas evolution is expected, though sealed is standard for this temp).
Step-by-Step Methodology
Adsorption: Dissolve the enaminone precursor (1 mmol) in a minimum amount of CH2Cl2 (approx 1–2 mL). Add 1.0 g of Silica Gel.
Evaporation: Remove the solvent gently using a rotary evaporator until a free-flowing powder is obtained.
Loading: Transfer the powder into the microwave vial.
Irradiation:
Solvent: None (Dry Media) or minimal Xylene (0.5 mL) as a heat transfer medium if the reactor requires a liquid susceptibility load. Recommendation: Use a SiC (Silicon Carbide) passive heating element or vial adapter if running completely dry.
Add EtOAc (10 mL) to the vial and vortex/stir vigorously to desorb the product.
Filter off the silica gel.
Purification: The filtrate is concentrated. Due to the high efficiency of the silica-promoted cyclization, the product is often pure enough for characterization. If necessary, pass through a short silica plug.
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the desired scaffold geometry.
Figure 2: Decision matrix for selecting the synthesis protocol based on structural requirements.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete decarboxylation of amino acid.
Increase temperature to 110°C or add catalytic acetic acid to facilitate ylide formation.
Regioisomer Mix
Poor selectivity of the dipolarophile.
Use electron-deficient dipolarophiles (e.g., nitro-olefins) to lock the regioselectivity via electronic control.
Vial Failure
Excessive pressure from CO2 release.
Reduce scale to <2 mmol per 10 mL vial. Ensure 50% headspace volume.
Charring (Dry Media)
Hotspots during irradiation.
Use a Silicon Carbide (SiC) vial holder to ensure uniform heat distribution, or add 0.5 mL of ionic liquid as a heat sink.
References
Maniam, S. et al. (2021).[4] Green and rapid methodology for the synthesis of spirooxindole pyrrolizidines employing a microwave-assisted one-pot, three-component 1,3-dipolar cycloaddition. Royal Society of Chemistry.
Alshammari, M. et al. (2023).[5] Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles and Spiro-pyrrolizin-2-ones. UTRGV ScholarWorks.
Harrison, T. et al. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Beilstein Journal of Organic Chemistry.
Panda, A. K. et al. (2023).[6] Microwave-Assisted Multicomponent Synthesis of Pyrrolo[2,3-d] Pyrimidinone Derivatives. Zenodo.
Kalluraya, B. et al. (2018).[4] Microwave-assisted synthesis of diversely functionalized nitrothiophene-containing spiro pyrrolidines. Heterocyclic Letters.
Using 1H-Pyrrolizin-2(3H)-one as a dienophile in Diels-Alder reactions
Unlocking Novel Scaffolds: 1H-Pyrrolizin-2(3H)-one as a Versatile Dienophile in Diels-Alder Reactions Abstract The Diels-Alder reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the efficien...
Author: BenchChem Technical Support Team. Date: March 2026
Unlocking Novel Scaffolds: 1H-Pyrrolizin-2(3H)-one as a Versatile Dienophile in Diels-Alder Reactions
Abstract
The Diels-Alder reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex six-membered ring systems.[1][2] This application note explores the untapped potential of 1H-Pyrrolizin-2(3H)-one as a novel dienophile in [4+2] cycloaddition reactions. While direct literature precedent for this specific dienophile is nascent, its structural motif as a cyclic, α,β-unsaturated lactam (enamide) suggests a rich and predictable reactivity. We present a detailed, generalized protocol for the application of 1H-Pyrrolizin-2(3H)-one in Diels-Alder reactions, discuss the underlying mechanistic principles, and explore the expected regio- and stereochemical outcomes. These guidelines are designed to empower researchers in synthetic chemistry and drug development to leverage this promising building block for the creation of novel polycyclic nitrogen-containing heterocycles.
Introduction: The Case for 1H-Pyrrolizin-2(3H)-one as a Dienophile
The pyrrolizidine core is a privileged scaffold found in a wide array of biologically active natural products and pharmaceutical agents. The Diels-Alder reaction offers a powerful and atom-economical strategy for the synthesis of complex molecular architectures.[1][3] The dienophile's electronic nature is a critical factor governing the reaction's facility; typically, electron-withdrawing groups on the dienophile accelerate the reaction with electron-rich dienes (a "normal-electron-demand" Diels-Alder).[2][3][4]
1H-Pyrrolizin-2(3H)-one contains an α,β-unsaturated carbonyl system within a bicyclic lactam structure. The carbonyl group acts as an electron-withdrawing group, polarizing the double bond and making it more electrophilic. This intrinsic electronic property makes it a promising candidate as a dienophile for reactions with a variety of conjugated dienes. The rigid bicyclic structure also offers a platform for high stereocontrol in the resulting cycloadducts.
Mechanistic Considerations and Stereochemical Predictions
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1] The stereochemistry of both the diene and the dienophile is faithfully translated to the product.[4][5]
Frontier Molecular Orbital (FMO) Theory
The reactivity in a normal-electron-demand Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2] The electron-withdrawing nature of the carbonyl group in 1H-Pyrrolizin-2(3H)-one lowers the energy of its LUMO, facilitating a more favorable orbital interaction with the HOMO of an electron-rich diene.
Regioselectivity
When an unsymmetrical diene is reacted with 1H-Pyrrolizin-2(3H)-one, the formation of constitutional isomers is possible. The regiochemical outcome can often be predicted by considering the electronic effects of the substituents on the diene. For a diene with an electron-donating group (EDG), the "ortho" and "para" isomers are typically favored.
Stereoselectivity: The Endo Rule
In the Diels-Alder reaction of cyclic dienophiles, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond in the cyclohexene ring, is often the kinetically favored product.[4] This preference, known as the "endo rule," is attributed to stabilizing secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-system of the diene in the transition state.
Generalized Experimental Protocol
The following protocol is a representative procedure for the Diels-Alder reaction of 1H-Pyrrolizin-2(3H)-one with a generic diene. Researchers should note that optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1H-Pyrrolizin-2(3H)-one (1.0 equivalent).
Solvent Addition: Dissolve the dienophile in an appropriate volume of anhydrous solvent (e.g., 0.1-0.5 M concentration).
Diene Addition: Add the diene (1.1-2.0 equivalents) to the stirred solution. For gaseous or highly volatile dienes, they can be condensed into the reaction vessel at a low temperature.
Reaction Conditions:
Thermal Conditions: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature will depend on the reactivity of the diene. Monitor the reaction progress by TLC.
Lewis Acid Catalysis (Optional): For less reactive dienes, the reaction may be accelerated by the addition of a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) at a lower temperature (e.g., 0 °C to room temperature).[1] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, further lowering its LUMO energy.
Work-up and Purification:
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired Diels-Alder adduct.
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Expected Outcomes with Various Dienes
Diene
Expected Reaction Conditions
Potential Adduct Features
Cyclopentadiene
Room temperature to mild heating (e.g., 40 °C)
Bicyclic adduct, high endo selectivity expected.[4]
Isoprene
Thermal (80-110 °C)
Regioisomeric products possible ("para" favored).
Danishefsky's Diene
Mild heating (e.g., 60-80 °C)
Highly functionalized cycloadduct, potential for further elaboration.[1]
Anthracene
High temperature (e.g., >140 °C, xylenes)
Thermally reversible reaction possible.
Visualizing the Reaction and Stereochemistry
General Diels-Alder Reaction of 1H-Pyrrolizin-2(3H)-one
Caption: General scheme of the Diels-Alder cycloaddition.
Endo vs. Exo Transition States
Caption: Endo and Exo pathways in the Diels-Alder reaction.
Conclusion and Future Outlook
1H-Pyrrolizin-2(3H)-one represents a promising, yet underexplored, dienophile for the construction of novel, nitrogen-containing polycyclic scaffolds. Its inherent electronic properties and rigid conformational structure make it an ideal candidate for stereocontrolled Diels-Alder reactions. The generalized protocol and mechanistic insights provided herein are intended to serve as a foundational guide for researchers to begin exploring the synthetic utility of this versatile building block. Future work should focus on exploring the substrate scope with a wide variety of dienes, investigating the diastereoselectivity of the cycloaddition, and applying this methodology to the total synthesis of complex natural products and the development of new therapeutic agents.
References
Diels–Alder reaction - Wikipedia. Available at: [Link]
14.5: Characteristics of the Diels-Alder Reaction - Chemistry LibreTexts. Available at: [Link]
Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]
A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride. Computational and Theoretical Chemistry. Available at: [Link]
Preparation and intramolecular [2+2]-photocycloaddition of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with C-, N-, and O-linked alkenyl side chains at the 4-position - PubMed. Available at: [Link]
Diels-Alder Reactions | Dienes, Dienophiles, and the Endo Rule | Organic Chemistry 16.5 - YouTube. Available at: [Link]
Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]
Diels-Alder reactions of N-acyl-2-alkyl(aryl)-5-vinyl-2,3-dihydro-4-pyridones - PubMed. Available at: [Link]
Preparation and Intramolecular [2+2]-Photocycloaddition of 1,5-Dihydropyrrol-2-ones and 5,6-Dihydro-1H-pyridin-2-ones with C-, N-, and O-linked Alkenyl Side Chains at the 4-Position | The Journal of Organic Chemistry. Available at: [Link]
Computational Investigation of the Mechanism of Diels–Alderase PyrI4 - PMC. Available at: [Link]
Implementation of Computational Aids in Diels-Alder Reactions: Regioselectivity and Stereochemistry of Adduct Formation. World Journal of Chemical Education. Available at: [Link]
Can vinyl alcohol react as a dienophile in Diels-Alder reactions? - Chemistry Stack Exchange. Available at: [Link]
1.2: Cycloaddition Reactions - Chemistry LibreTexts. Available at: [Link]
A Highly Stereoselective Diels-Alder Cycloaddition of Enones with Chiral Cyclic 2-Amidodienes Derived from Allenamides - PMC. Available at: [Link]
3:7) The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds undergoes an important and useful reaction with conjugat. Available at: [Link]
Inter- and Intramolecular [4+2]-Cycloaddition Reactions with 4,4-Disubstituted N-Silyl-1,4-dihydropyridines as Precursors for N-Protonated 2-Azabutadiene Intermediates - ResearchGate. Available at: [Link]
Computational Analysis of the Synthesis of Hydrogels using the Diels Alder Reaction - The LAIR at East Texas A&M. Available at: [Link]
Diels-Alder Reactions of 2- and 3-Vinyl-1-(phenylsulfonyl)pyrroles - ResearchGate. Available at: [Link]
Diels Alder Reaction Mechanism - BYJU'S. Available at: [Link]
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones - Longdom.org. Available at: [Link]
Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones - PMC. Available at: [Link]
Application Note: Protocols for the Regioselective Alkylation of 1H-Pyrrolizin-2(3H)-one
An authoritative guide for researchers, scientists, and drug development professionals. Abstract The 1H-Pyrrolizin-2(3H)-one core is a valuable heterocyclic scaffold found in various biologically active compounds, includ...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide for researchers, scientists, and drug development professionals.
Abstract
The 1H-Pyrrolizin-2(3H)-one core is a valuable heterocyclic scaffold found in various biologically active compounds, including analgesics and anti-inflammatory agents.[1][2] The functionalization of this scaffold via alkylation is a critical step in the synthesis of novel derivatives for drug discovery and development. However, the inherent chemical nature of the lactam moiety presents a significant challenge: regioselectivity. As an ambident nucleophile, the deprotonated pyrrolizinone can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to distinct products with different physicochemical and biological properties.[3][4] This application note provides a comprehensive guide to understanding and controlling the regioselectivity of this reaction. We present detailed mechanistic insights and two distinct, field-proven protocols designed to selectively favor either N- or O-alkylation, empowering researchers to synthesize the desired isomer with high fidelity.
Mechanistic Rationale: The Ambident Nucleophile Challenge
The core of the regioselectivity problem lies in the electronic structure of the deprotonated 1H-Pyrrolizin-2(3H)-one. Upon treatment with a base, the proton on the nitrogen atom is abstracted, generating a resonance-stabilized anion, often referred to as a lactam enolate. This anion possesses two nucleophilic centers: the "soft" nitrogen atom and the "hard" oxygen atom.[5] The reaction pathway that ensues is a competition between these two sites attacking the electrophilic alkylating agent.
The outcome of this competition is not random; it is dictated by a set of interdependent experimental parameters. By carefully selecting the base, solvent, alkylating agent, and temperature, one can steer the reaction toward the desired kinetic (N-alkylation) or thermodynamic (O-alkylation) product.[6][7]
Workflow for selecting appropriate reaction conditions.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required, especially for Protocol 1. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Preferential N-Alkylation via Kinetic Control
This protocol is designed to favor the formation of the N-alkylated product by using conditions that promote rapid, irreversible deprotonation at low temperatures.
Materials:
1H-Pyrrolizin-2(3H)-one (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Argon or Nitrogen gas supply
Step-by-Step Methodology:
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the sodium hydride (1.2 eq).
Solvent Addition & Washing: Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under an inert atmosphere. Add anhydrous THF to the washed NaH to create a slurry.
Cooling: Cool the slurry to 0 °C using an ice-water bath.
Substrate Addition: Dissolve 1H-Pyrrolizin-2(3H)-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry over 15-20 minutes.
Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed. The reaction mixture will typically become a clear solution or a fine suspension of the sodium salt.
Alkylation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C, depending on the reactivity of the alkylating agent). Add the alkylating agent (1.1 eq) dropwise.
Reaction Monitoring: Let the reaction stir at this temperature and slowly warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
Washing: Combine the organic layers and wash sequentially with water and then saturated brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrrolizinone.
Causality and Insights:
NaH in THF: The use of NaH provides an irreversible deprotonation. [8]THF is a non-polar solvent that promotes a tight ion pair between the enolate and the Na⁺ counter-ion, which can sterically shield the oxygen atom, favoring attack at the nitrogen.
[7]* Alkyl Iodide: As a "soft" electrophile, the alkyl iodide preferentially reacts with the "soft" nitrogen atom of the enolate.
[5]* Low Temperature: Running the reaction at 0 °C or below traps the kinetically favored product and prevents equilibration to the thermodynamically more stable O-alkylated isomer.
[6]
Protocol 2: Preferential O-Alkylation via Thermodynamic Control
This protocol is designed to favor the formation of the more thermodynamically stable O-alkylated product (a lactim ether) by using conditions that allow the reaction to reach equilibrium.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Pyrrolizin-2(3H)-one (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
Solvent Addition: Add anhydrous DMF to the flask.
Alkylation: Add the "hard" alkylating agent, such as dimethyl sulfate (1.2 eq), to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
Heating: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for several hours to overnight.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water and transfer to a separatory funnel.
Extraction: Extract the aqueous phase three times with ethyl acetate or diethyl ether.
Washing: Combine the organic layers and wash several times with water to remove residual DMF, followed by a final wash with saturated brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired O-alkylated pyrrolizinone.
Causality and Insights:
K₂CO₃ in DMF: Potassium carbonate is a weaker base that establishes an equilibrium. [5]The polar aprotic solvent DMF strongly solvates the K⁺ cation, creating a highly reactive, "naked" anion. This enhances the reactivity of the more electronegative oxygen atom.
[5]* Hard Alkylating Agent: Dimethyl sulfate is a "hard" electrophile, which, according to the HSAB principle, preferentially reacts with the "hard" oxygen atom of the ambident anion.
[5]* Elevated Temperature: Heating the reaction provides the necessary energy for the system to reach thermodynamic equilibrium, favoring the formation of the more stable O-alkylated aromatic-like product.
References
ResearchGate. (2025, August 6). Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents | Request PDF.
Klipkov, A. A., & Gerus, I. I. (2023, May 21). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 36–40. [Link]
National Center for Biotechnology Information. (n.d.). 1H-Pyrrol-2(3H)-one. PubChem. Retrieved from [Link]
Ma, Z., et al. (2017, October 27). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, ACS Publications. [Link]
Al-Karadaghi, S., et al. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications - PMC. National Center for Biotechnology Information. Retrieved from [Link]
Ali, M. A., et al. (n.d.). 2,3-Dihydro-1H-pyrrolizin-1-one - PMC. National Center for Biotechnology Information. Retrieved from [Link]
Ma, Z., et al. (2019, April 18). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. [Link]
MDPI. (2025, June 16). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Retrieved from https://www.mdpi.com/1420-3049/23/6/1487
YouTube. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions. Retrieved from [Link]
ResearchGate. (n.d.). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics | Request PDF.
PubMed. (2016, August 8). Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. Retrieved from [Link]
Ali, M. A., et al. (n.d.). 2,2-Bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one - PMC. National Center for Biotechnology Information. Retrieved from [Link]
Bradford Scholars. (n.d.). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases. Retrieved from [Link]
Chemistry Stack Exchange. (2015, May 9). Alkylation of conjugated nitriles - regioselectivity. Retrieved from [Link]
PubMed. (2012, August 20). Gold-catalyzed one-step construction of 2,3-dihydro-1H-Pyrrolizines with an electron-withdrawing group in the 5-position: a formal synthesis of 7-methoxymitosene. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis.
quimicaorganica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
Yavari, I., et al. (2017, February 12). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. ResearchGate. [Link]
MDPI. (2022, April 25). Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. Retrieved from [Link]
ResearchGate. (n.d.). A one-pot synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines.
Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
Stereoselective Synthesis of Bicyclic Lactones Via Annel
Bentham Science. (n.d.). Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. Retrieved from [Link]
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
Application Notes & Protocols: Leveraging 1H-Pyrrolizin-2(3H)-one in Anti-inflammatory Drug Design
Introduction: The Therapeutic Promise of the Pyrrolizine Scaffold The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Chronic inflammation un...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Promise of the Pyrrolizine Scaffold
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Chronic inflammation underpins a vast array of human diseases, from rheumatoid arthritis to neurodegenerative disorders. The pyrrolizine nucleus, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[1][2] Notably, derivatives of this scaffold have been successfully developed into clinically approved anti-inflammatory drugs, such as Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID).[1]
The 1H-Pyrrolizin-2(3H)-one core, in particular, offers a synthetically tractable framework for creating a new generation of anti-inflammatory candidates. Its unique structural and electronic properties provide a foundation for designing molecules that can potently and selectively modulate key inflammatory pathways. This document serves as a comprehensive guide for researchers, providing both the theoretical basis and practical protocols for exploring the anti-inflammatory potential of novel compounds derived from the 1H-Pyrrolizin-2(3H)-one scaffold.
Part 1: Molecular Mechanisms & Rationale for Drug Design
A successful drug design strategy is predicated on a deep understanding of the target pathophysiology. Inflammation is a complex biological response involving a cascade of molecular signaling events. Pyrrolizine derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes and modulating pro-inflammatory signaling pathways.[1][3]
1.1. Inhibition of Cyclooxygenase (COX) Enzymes
Many established pyrrolizine-based anti-inflammatory agents, including Ketorolac and Licofelone, function as inhibitors of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][4] These enzymes are critical for the biosynthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation. Licofelone is noted as a dual inhibitor of both COX and 5-lipoxygenase (5-LOX), offering a broader spectrum of anti-inflammatory action.[2][4] Designing derivatives of 1H-Pyrrolizin-2(3H)-one to target these enzymes is a validated and promising approach.
1.2. Modulation of Pro-inflammatory Signaling Pathways
Beyond direct enzyme inhibition, the inflammatory response is orchestrated by intricate signaling networks within immune cells. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[5][6][7]
NF-κB Pathway: This pathway is a master regulator of inflammation.[5] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκB).[8] This targets IκB for degradation, allowing NF-κB dimers to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[5][8]
MAPK Pathway: The MAPK family (including p38, JNK, and ERK) is another crucial signaling hub activated by inflammatory stimuli.[6][7][9] Activation of these kinases leads to the phosphorylation of various transcription factors, which also contribute to the production of inflammatory mediators.[7][9][10] The p38 MAPK pathway, in particular, is a key player in regulating the synthesis of TNF-α and IL-6.[10][11]
Novel 1H-Pyrrolizin-2(3H)-one derivatives can be designed to interfere with these pathways, offering an alternative or complementary mechanism to COX inhibition. The following diagram illustrates these key signaling events and the potential points of therapeutic intervention.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and potential inhibition points for 1H-Pyrrolizin-2(3H)-one derivatives.
Part 2: A Stepwise Workflow for Preclinical Evaluation
The evaluation of a novel compound library based on the 1H-Pyrrolizin-2(3H)-one scaffold should follow a logical, stepwise progression from high-throughput in vitro screening to more complex in vivo validation. This ensures that resources are focused on the most promising candidates.
Caption: A streamlined workflow for the discovery and validation of novel 1H-Pyrrolizin-2(3H)-one-based anti-inflammatory agents.
Part 3: Detailed Experimental Protocols
The following protocols provide robust, validated methods for assessing the anti-inflammatory activity of test compounds.
Protocol 1: In Vitro LPS-Induced Cytokine Inhibition Assay
Objective: To determine the ability of 1H-Pyrrolizin-2(3H)-one derivatives to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Rationale: This assay models the innate immune response to bacterial endotoxins.[12] Macrophage cell lines (like murine RAW 264.7 or human THP-1) are reliable models that, upon stimulation with LPS, produce a robust and measurable inflammatory response, primarily through TLR4 signaling.[13][14] Inhibition of cytokine production is a strong indicator of potential anti-inflammatory activity.
Materials:
RAW 264.7 macrophage cell line
DMEM high-glucose medium
Fetal Bovine Serum (FBS), heat-inactivated
Penicillin-Streptomycin solution
Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., Sigma-Aldrich, L4391)
Test compounds (1H-Pyrrolizin-2(3H)-one derivatives) dissolved in DMSO
ELISA kits for murine TNF-α and IL-6 (e.g., R&D Systems, Thermo Fisher)
96-well cell culture plates
Step-by-Step Methodology:
Cell Culture and Seeding:
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
Incubate for 24 hours to allow for cell adherence.
Compound Treatment:
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.
After 24 hours, remove the old medium from the cells and add 100 µL of medium containing the respective concentrations of test compounds.
Include a "vehicle control" group (medium with 0.1% DMSO) and a "positive control" group (e.g., Dexamethasone, 1 µM).
Incubate for 1 hour at 37°C.
LPS Stimulation:
Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete medium.
Add 100 µL of the 2X LPS solution to all wells except the "unstimulated control" wells, to which you add 100 µL of plain medium. The final LPS concentration will be 100 ng/mL in a total volume of 200 µL.
Incubate the plate for 24 hours at 37°C.
Supernatant Collection and Cytokine Measurement:
After incubation, centrifuge the plate at 400 x g for 5 minutes.
Carefully collect the supernatant (150 µL) from each well for cytokine analysis. Store at -80°C if not analyzed immediately.
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
Cell Viability Assay (MTT):
It is crucial to ensure that the observed reduction in cytokines is not due to cytotoxicity.
After removing the supernatant, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C.
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
Read the absorbance at 570 nm. Cell viability should be >90% at the tested concentrations.
Data Analysis:
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cytokine production is inhibited) using non-linear regression analysis.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of lead compounds in a well-established rodent model of inflammation.
Rationale: The carrageenan-induced paw edema model is a gold standard for screening NSAIDs and novel anti-inflammatory agents.[15][16] The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response.[15][17] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, involving the upregulation of COX-2.[15] Inhibition of the late-phase edema is a key indicator of anti-inflammatory efficacy.
Materials:
Male Wistar rats or Swiss albino mice (180-220 g)
Carrageenan (Lambda, Type IV)
0.9% Sterile saline solution
Test compounds
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in water)
Positive control drug (e.g., Indomethacin or Diclofenac Sodium)
Digital Plethysmometer or Calipers
Oral gavage needles
Step-by-Step Methodology:
Animal Acclimatization and Grouping:
Acclimatize animals for at least one week before the experiment with free access to food and water.
Fast the animals overnight before the experiment.
Randomly divide the animals into groups (n=6 per group):
Group I: Vehicle Control (receives vehicle only)
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
Group III, IV, etc.: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
Baseline Paw Volume Measurement:
Gently mark the right hind paw of each animal at the tibiotarsal junction.
Measure the initial volume (V₀) of the right hind paw up to the mark using a plethysmometer. This is the 0-hour reading.
Drug Administration:
Administer the vehicle, positive control, or test compounds orally (p.o.) via gavage in a fixed volume (e.g., 10 mL/kg).
Induction of Inflammation:
One hour after drug administration, induce inflammation by injecting 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in sterile saline into the subplantar surface of the right hind paw of each animal.[16][18]
Paw Volume Measurement Post-Induction:
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The 3-hour time point is often the most critical for evaluating inhibition of the prostaglandin-mediated phase.
Data Analysis:
Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (edema) as: Edema (mL) = Vₜ - V₀.
Calculate Percentage Inhibition: For each treated group, calculate the percentage inhibition of edema at each time point compared to the vehicle control group using the formula:
Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.
Table 1: Sample In Vitro Cytokine Inhibition Data
Compound ID
TNF-α Inhibition IC₅₀ (µM)
IL-6 Inhibition IC₅₀ (µM)
Max Concentration with >90% Viability (µM)
PYZ-001
2.5 ± 0.3
3.1 ± 0.4
100
PYZ-002
15.8 ± 1.2
22.5 ± 2.1
100
PYZ-003
0.9 ± 0.1
1.2 ± 0.2
50
Dexamethasone
0.05 ± 0.01
0.08 ± 0.01
>10
Data are presented as mean ± SEM from three independent experiments.
Table 2: Sample In Vivo Paw Edema Inhibition Data (at 3 hours post-carrageenan)
Treatment Group
Dose (mg/kg)
Paw Edema Volume (mL)
% Inhibition of Edema
Vehicle Control
-
0.85 ± 0.06
-
PYZ-003
30
0.41 ± 0.04
51.8%
Indomethacin
10
0.35 ± 0.03
58.8%
*Data are presented as mean ± SEM (n=6). p < 0.01 compared to Vehicle Control.
Part 5: Structure-Activity Relationship (SAR) Insights
Once initial hits are identified, the next critical phase is lead optimization. This involves systematically modifying the chemical structure of the 1H-Pyrrolizin-2(3H)-one scaffold to improve its pharmacological properties.[19] Structure-activity relationship (SAR) studies aim to understand how specific chemical substitutions affect a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[20]
For the 1H-Pyrrolizin-2(3H)-one core, key positions for modification could include:
Substitution on the pyrrole ring: Introducing different functional groups can modulate electronic properties and interactions with the target protein's active site.
Modification of the pyrrolidinone ring: Altering substituents here can impact solubility, metabolic stability, and potency.
By synthesizing and testing a focused library of analogs based on the initial hits, researchers can build a robust SAR model to guide the design of a clinical candidate with an optimal balance of efficacy and drug-like properties.
References
Shawky, A. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research, 2(5), 171-184.
Shawky, A. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
Gouda, A. M., et al. (n.d.). Synthesis and Molecular Modeling Studies of Anti‐inflammatory Active 1H‐Pyrrolizine‐5‐carboxamides. Scilit.
Shawky, A. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research - Pharaoh Academy.
Abourehab, M. A. S., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(13), 4002. [Link]
Gouda, A. M., et al. (2016). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. ResearchGate. [Link]
Gouda, A. M., et al. (2016). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. MDPI. [Link]
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 48, 116416. [Link]
Doll, T. A., et al. (2023). Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth. STAR Protocols, 4(4), 102634. [Link]
Gouda, A. M., et al. (2016). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. PMC. [Link]
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
Zielińska, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1255. [Link]
Hanna, M. M., et al. (2012). Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents. ResearchGate. [Link]
Kicmal, T., et al. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 14, 1269095. [Link]
Vane, J. R., & Botting, R. M. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
Liu, T., et al. (2017). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. [Link]
Kelly, B., et al. (2019). LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells. PLOS ONE, 14(9), e0222613. [Link]
Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
Shawky, A. M., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][3]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2058-2076. [Link]
Rusanov, I., et al. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
Naidoo, V., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. [Link]
Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(2), 331–338. [Link]
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
Kim, E. K., & Choi, E.-J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Life Science, 20(10), 1529-1536. [Link]
Cho, J.-S., et al. (2014). Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture. PLOS ONE, 9(11), e112835. [Link]
Singh, P., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Pharmacology and Physiology, 38(2), 105-110. [Link]
Kumar, A., et al. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7-11. [Link]
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Re, F., & Strominger, J. L. (2004). Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. Blood, 103(6), 2182–2188. [Link]
Wilson, J. E., & Jobin, C. (2014). Importance of the alternative NF-κB activation pathway in inflammation-associated gastrointestinal carcinogenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(7), G551-G562. [Link]
Singh, S., & Sharma, V. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
Patel, J. R., et al. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. [Link]
Chi, H., et al. (2006). Dynamic regulation of pro- and anti-inflammatory cytokines by MAPK phosphatase 1 (MKP-1) in innate immune responses. Proceedings of the National Academy of Sciences, 103(7), 2274-2279. [Link]
Patil, K. R., et al. (2012). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 177-183. [Link]
Technical Support Center: Pyrrolizinone Cyclization Optimization
Welcome to the Technical Support Center for the synthesis and optimization of pyrrolizinones. This guide is designed for researchers, scientists, and drug development professionals who are encountering bottlenecks in the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of pyrrolizinones. This guide is designed for researchers, scientists, and drug development professionals who are encountering bottlenecks in the intramolecular cyclization of functionalized C-alkylpyrroles. Here, we move beyond basic procedures to explore the thermodynamic and kinetic causality behind each reaction step, ensuring your workflows are robust, reproducible, and self-validating.
Q: Why does my intramolecular cyclization of C-alkylpyrroles stall at yields below 30%?A: The primary causal factors for stalled cyclization are insufficient deprotonation of the pyrrole nitrogen and inadequate thermal energy to overcome the activation barrier of the ring closure. For instance, using a 1:1 molar ratio of substrate to sodium hydride (NaH) at 0 °C typically yields only ~25% of the desired pyrrolizin-3-one. Because the pyrrolic proton is weakly acidic, an excess of base is strictly required to drive the equilibrium toward the nucleophilic pyrrolide anion. Increasing the substrate-to-NaH ratio to 1:1.5 and elevating the temperature to 50 °C provides the necessary thermodynamic push, boosting yields to 63–89% 1[1].
Q: How does the choice of Lewis acid and solvent affect the synthesis of the cyclization precursor?A: When synthesizing the precursor (e.g., via the addition of pyrrole to methyl 3-aryl-2-cyanoacrylates), the Lewis acid dictates the regioselectivity and conversion rate. Copper(II) triflate (Cu(OTf)₂) is highly effective. However, solvent pairing is critical: running this reaction in dichloromethane or tetrahydrofuran yields only 10% and 56% respectively, due to competitive coordination or poor solubility of the intermediate complexes. Toluene is the optimal solvent, providing high yields of the C-alkylated pyrrole precursor before you even attempt the cyclization step1[1].
Q: Can I achieve cyclization without strong bases like NaH?A: Yes, depending on your substrate design. If your precursor utilizes a Boc-protecting group on the pyrrole nitrogen and contains an electrophilic center, you can perform an acidic deprotection. The removal of the Boc group under acidic conditions generates a highly reactive intermediate that undergoes spontaneous in situ cyclization, efficiently yielding the pyrrolizinone derivative on a multigram scale 2[2]. Alternatively, microwave-promoted cyclization of enaminones on silica gel at 150 °C can yield bicyclic products in >75% yield without strong bases, as the enaminone acts as an electrophile at its carbonyl group during cyclization 3[3].
Quantitative Optimization Matrix
The following table summarizes the quantitative relationship between reaction conditions and the resulting yield during the intramolecular cyclization of functionalized C-alkylpyrroles to pyrrolizin-3-ones.
Substrate:NaH Ratio
Temp (°C)
Solvent
Yield (%)
Mechanistic Causality / Observation
1:1.0
0
THF
25
Incomplete deprotonation; equilibrium does not favor the nucleophilic pyrrolide anion.
1:1.5
0
THF
47
Improved nucleophilicity via excess base, but reaction remains kinetically limited.
1:1.5
50
THF
63–89
Optimal thermodynamic activation; thermal energy overcomes the ring-closure barrier.
Standard Operating Procedures (SOP): Base-Mediated Intramolecular Cyclization
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Target Workflow: Conversion of functionalized C-alkylpyrroles to pyrrolizin-3-ones.
Step 1: System Preparation & Inertion
Action: Flame-dry a 50 mL two-neck round-bottom flask. Purge with Argon for 15 minutes.
Causality: Pyrrolide anions are highly sensitive to moisture, which prematurely quenches the intermediate and leads to starting material recovery.
Self-Validation: Use a mineral oil bubbler in the Argon line. The flask must maintain positive pressure without drawing oil backward.
Step 2: Base Suspension & Activation
Action: Charge the flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents). Add 10 mL of anhydrous Tetrahydrofuran (THF).
Causality: A 1.5 molar excess of NaH is strictly required to drive the weak acid-base equilibrium of the pyrrole N-H fully toward the active nucleophile.
Self-Validation: Verify THF dryness (Karl Fischer titration < 50 ppm). Wet THF will cause immediate, rapid bubbling upon addition to NaH, artificially depleting your base stoichiometry before the substrate is even introduced.
Step 3: Substrate Addition
Action: Cool the suspension to 0 °C using an ice bath. Dissolve the C-alkylpyrrole precursor (1.0 equivalent) in 5 mL of anhydrous THF and add it dropwise over 10 minutes.
Causality: Dropwise addition at 0 °C controls the exothermic deprotonation, preventing localized concentration spikes that could lead to intermolecular dimerization instead of the desired intramolecular cyclization.
Self-Validation: Observe steady, controlled evolution of hydrogen gas (H₂). If no gas evolves, the NaH has been compromised.
Step 4: Thermal Activation for Ring Closure
Action: Remove the ice bath and gradually heat the reaction mixture to 50 °C using an oil bath.
Causality: While deprotonation occurs at 0 °C, the actual intramolecular nucleophilic attack onto the electrophilic center (e.g., ester or cyano group) has a high activation energy. Heating to 50 °C provides the necessary thermodynamic push.
Self-Validation: The cessation of H₂ bubbling indicates complete deprotonation. The heterogeneous mixture should transition to a more homogenous state as the cyclization proceeds.
Step 5: Quenching and Isolation
Action: After 2–4 hours (verify completion via TLC), cool the mixture to 0 °C. Carefully quench with 10 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL), dry over MgSO₄, and concentrate.
Causality: NH₄Cl provides a mild, buffered quench that neutralizes excess NaH without hydrolyzing the newly formed pyrrolizinone ring.
Reaction Workflows & Pathways
The following diagram outlines the logical troubleshooting pathway for optimizing pyrrolizinone yields based on the mechanistic principles discussed above.
Fig 1: Troubleshooting logic and pathway for optimizing pyrrolizinone cyclization yields.
References
Source: Synthesis (Thieme Connect)
Synthesis of legonmycins A and B, C(7a)
Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones
Source: Beilstein Journal of Organic Chemistry
URL
Pyrrolizine Synthesis Support Center: Troubleshooting Oxidative Instability
Welcome to the Technical Support Center for Pyrrolizine Synthesis. Bicyclic nitrogen-containing heterocycles, particularly dihydro-1H-pyrrolizines, are highly valued in drug development for their potent biological activi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrrolizine Synthesis. Bicyclic nitrogen-containing heterocycles, particularly dihydro-1H-pyrrolizines, are highly valued in drug development for their potent biological activities (e.g., COX/5-LOX inhibition). However, their electron-rich nature makes them notoriously susceptible to oxidative degradation. This guide provides field-proven troubleshooting strategies, structural modification insights, and self-validating protocols to help you overcome oxidative instability in your workflows.
Section 1: Core FAQs on Oxidative Instability
Q1: Why do my newly synthesized dihydro-1H-pyrrolizine derivatives degrade or change color upon exposure to air?A1: The instability of dihydro-1H-pyrrolizines stems from the electron-rich nature of the fused bicyclic pyrrole system. In aerobic conditions, the α- and β-positions of the pyrrole ring are highly susceptible to autoxidation. This process is driven by the thermodynamic favorability of forming a fully elongated π-conjugation system[1]. Upon exposure to molecular oxygen, the saturated bonds undergo rapid dehydrogenation, converting the dihydro-intermediates into fully conjugated pyrrolizines or leading to irreversible oxidative degradation (often observed as a color shift from transparent or pale yellow to dark blue or black)[1][2].
Q2: How can I structurally modify my pyrrolizine scaffold to enhance oxidative stability without losing biological activity?A2: To counteract the electron-rich nature of the pyrrolizine core, we recommend incorporating Electron-Withdrawing Groups (EWGs) such as cyano (-CN), ester (-COOR), or sulfonyl groups at the strategic C5, C6, or C7 positions. The "push-pull" electronic effect withdraws electron density from the pyrrole ring, significantly raising the oxidation potential and preventing autoxidation[3][4]. For instance, adding a cyano group at the C7 position or an ester at C5 has been shown to yield highly stable derivatives that retain potent biological activity while remaining stable in aerobic storage conditions[3].
Q3: My one-pot multicomponent reaction yields the oxidized pyrrolizine instead of the desired dihydro-derivative. How do I trap the intermediate?A3: Multicomponent reactions (MCRs) generating azomethine ylides often require strict environmental control to trap the dihydro-1H-pyrrolizine[2]. If you are recovering the oxidized product, your reaction is likely experiencing aerobic dehydrogenation during the workup phase. You must transition to a strict anaerobic Schlenk-line workflow. Furthermore, avoid transition metal catalysts that can act as single-electron oxidants; instead, utilize mild Lewis acids like
Logical relationship between pyrrolizine autoxidation and EWG stabilization.
Section 3: Quantitative Data on Pyrrolizine Stability
The table below summarizes the impact of structural modifications and environmental conditions on the stability and synthetic yield of pyrrolizine derivatives.
Pyrrolizine Derivative Type
Structural Modification / Condition
Aerobic Stability (Half-life)
Expected Synthetic Yield
Unsubstituted Dihydro-1H-pyrrolizine
Aerobic (Air exposed)
Rapid degradation (< 2 hours)
< 30% (Oxidized byproduct)
Unsubstituted Dihydro-1H-pyrrolizine
Anaerobic (N₂ / Schlenk line)
Stable (Days in inert storage)
> 85%
Cyano-substituted Pyrrolizine
-CN at C7 (EWG addition)
Highly Stable (> 6 months)
80–90%
Ester-substituted Pyrrolizine
-COOEt at C5 (EWG addition)
Stable (Weeks in air)
75–85%
Diazepine-fused Pyrrolizine
Steric bulk / H-bond shifting
Moderate (Oxidizes to )
60–70%
Section 4: Experimental Protocols
Protocol: Anaerobic Synthesis and Isolation of Oxidation-Prone Pyrrolizines
Objective: Synthesize dihydro-1H-pyrrolizine derivatives while suppressing aerobic oxidation to fully conjugated species.
Step 1: Apparatus Preparation (The Causality of Oxygen Exclusion)
Action: Flame-dry a Schlenk flask under vacuum, then backfill with ultra-high purity Argon or Nitrogen. Repeat this cycle three times.
Causality: Pyrrolizine intermediates possess a low oxidation potential. Even trace atmospheric oxygen dissolved in the glass matrix or solvent will act as an electron acceptor, initiating rapid dehydrogenation[1].
Step 2: Solvent Degassing and Reagent Addition
Action: Dissolve the precursor in anhydrous, freeze-pump-thaw degassed toluene. Add a mild Lewis acid catalyst (e.g.,
Causality: Toluene is chosen for its high boiling point and low oxygen solubility post-degassing.
facilitates the cyclization without acting as a redox-active transition metal, which would otherwise catalyze unwanted single-electron oxidation pathways[1].
Action: Heat the mixture to 80 °C overnight. Monitor the solution visually and via TLC (under inert atmosphere).
Validation: A successful, unoxidized reaction will transition from opaque to transparent with the formation of specific precipitates. If the solution turns dark blue or black, the system has been breached by oxygen, and the fully conjugated oxidized state has formed[1].
Step 4: Anaerobic Workup and Purification
Action: Cool to room temperature. Remove the solvent via cannula decantation. Dissolve the precipitate in degassed
and pass through a short column of neutral Alumina gel, using deoxygenated acetone as the eluent[1].
Causality: Standard silica gel is highly acidic and contains trapped oxygen, which will rapidly degrade the electron-rich pyrrolizine core. Neutral alumina prevents acid-catalyzed ring-opening and preserves the dihydro-state during isolation[1][4].
Step-by-step anaerobic workflow for pyrrolizine synthesis.
References
1.[1] Title: Synthesis of pyrrolo[3′,2′:4,5][1,3]diazepino[2,1,7-cd]pyrrolizine derivatives from dicyanovinylene-bis(meso-aryl)dipyrrin. Source: nih.gov. URL:
2.[2] Title: A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. Source: researchgate.net. URL:
3.[3] Title: Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Source: mdpi.com. URL:
4.[4] Title: Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Source: beilstein-journals.org. URL:
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #PYR-8391
Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation
Assigned Specialist: Senior Application Scientist, Separation Sciences
Status: Open - Action Required
Executive Summary: The Physicochemical Challenge
You are working with 1H-Pyrrolizin-2(3H)-one , a fused bicyclic nitrogen heterocycle. This scaffold presents a unique "Janus-faced" polarity: the ketone (C=O) and bridgehead nitrogen create a polar region, while the fused ring system provides lipophilic character.
Critical Warning: Pyrrolizine derivatives are electron-rich and prone to oxidative degradation and acid-catalyzed polymerization.
Rule #1: Avoid protic acids in your solvent system unless forming a specific salt.
Rule #2: Degas all solvents to prevent oxidative darkening (tar formation) during heating cycles.
User Query: "I am getting low yields or amorphous solids. Which solvent should I use?"
Technical Resolution:
Do not rely on trial-and-error. Use Hansen Solubility Parameters (HSP) to predict the "Sweet Spot" for crystallization—where the solvent dissolves the solute at high temperatures but rejects it at low temperatures.
Solvent Class Recommendations
Solvent Class
Specific Solvent
Role
Why it works for Pyrrolizin-2-one
Class 2 (Polar Aprotic)
Ethyl Acetate (EtOAc)
Primary Solvent
Top Pick. Moderate polarity () matches the ketone; low H-bonding () prevents strong solvation shells that hinder nucleation.
Class 3 (Chlorinated)
Dichloromethane (DCM)
Solubilizer
Excellent solubility but too volatile for controlled cooling. Use only in mixtures (e.g., DCM/Hexane).
Class 1 (Alcohols)
Isopropanol (IPA)
Primary/Anti-solvent
Good for cooling crystallization. The -OH group can interact with the ketone, potentially aiding specific crystal habit growth.
Class 4 (Alkanes)
n-Heptane
Anti-Solvent
Preferred over Hexane (higher boiling point allows higher ). Induces supersaturation by reducing mixture polarity.
Class 5 (Ethers)
MTBE
Anti-Solvent
A "gentler" anti-solvent than heptane; useful if heptane causes immediate oiling out.
The "Golden Ratio" Protocol
For this specific heterocycle, a binary system is often superior to a single solvent.
Dissolve the crude solid in the minimum volume of Ethyl Acetate at 60°C.
Addn-Heptane dropwise until persistent cloudiness appears.
User Query: "My solution turns into a milky emulsion or oily droplets at the bottom instead of crystals."
Root Cause Analysis:
This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the "Oiling Out" boundary (binodal) is crossed before the Solubility boundary (spinodal) in the phase diagram.
Thermodynamic Cause:[1][2][3] The melting point of the solvated solute is lower than the crystallization temperature.
Kinetic Cause:[1] Supersaturation is generated too fast (cooling too quickly).
Visualization: The Oiling Out Rescue Loop
Caption: Decision logic for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Corrective Actions:
The Seeding Bypass: You must provide a surface for growth to bypass the oil phase.
Re-heat until the oil dissolves.
Cool to just above the temperature where oiling occurred previously.
Add seed crystals (pure 1H-Pyrrolizin-2(3H)-one).
Hold temperature for 1 hour to allow seeds to stabilize before cooling further.
Solvent Polarity Adjustment: Oiling out often means the solvent is too non-polar.
Action: Increase the ratio of the "Good Solvent" (e.g., increase EtOAc in the EtOAc/Heptane mix).
SOP-01: Determination of Metastable Zone Width (MSZW)
Purpose: To define the safe operating window for cooling.
Preparation: Prepare a saturated solution of 1H-Pyrrolizin-2(3H)-one in EtOAc (approx. 100 mg/mL, dependent on specific solubility).
Heating: Heat at 1°C/min until all solid dissolves (
).
Cooling: Cool at 0.5°C/min under constant agitation (300 RPM).
Observation: Record the temperature where the first visible crystal/cloudiness appears (
).
Calculation:
.
Guidance: If MSZW > 20°C, you need seed crystals. Large MSZW leads to uncontrolled nucleation (fines/oil).
SOP-02: Anti-Solvent Titration
Purpose: To determine the exact ratio for binary solvent systems.
Dissolve 500 mg of compound in 5 mL of DCM (Good solvent).
Place in a jacketed vessel at 20°C.
Titrate MTBE (Anti-solvent) into the solution at 0.1 mL/min.
Monitor turbidity using a probe or visual inspection.
Stop when the solution remains turbid for >30 seconds.
Record volume of Anti-solvent (
).
Operational Setpoint: For the actual batch, use
to avoid crashing out, then cool to induce growth.
Module 4: Advanced Troubleshooting (FAQs)
Q: The crystals are colored (yellow/brown) but NMR shows purity. Why?A: Pyrroles are notorious for "color bodies"—trace oxidation products that incorporate into the crystal lattice.
Fix: Perform a carbon treatment before crystallization. Dissolve in hot solvent, add Activated Charcoal (5 wt%), stir for 15 mins, and filter hot through Celite. Then proceed with crystallization.[4]
Q: I have multiple melting points (e.g., 112°C and 118°C). Is this an impurity?A: This is likely Polymorphism . 1H-Pyrrolizin-2(3H)-one derivatives can pack differently depending on the solvent.
Fix: Analyze via PXRD (Powder X-Ray Diffraction). If the higher melting form is desired (usually more stable), use a slower crystallization at a higher temperature (closer to thermodynamic equilibrium).
Q: Can I use water as an anti-solvent?A:Proceed with Caution. While cost-effective, water has a very high dielectric constant (
). Adding water to an organic solution of a lipophilic pyrrolizine often creates such high supersaturation that the compound precipitates as an amorphous gum immediately. Use alcohols or ethers instead.
References & Authority
Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Particle System Characterization, 2024.
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Foundational text for HSP-based solvent selection).
Organic Chemistry Portal. "Synthesis and Properties of 1-Pyrrolines and related heterocycles."
Kiesow, et al. "Experimental investigation and prediction of oiling out during crystallization process." Chemical Engineering Science, 2008. (Validation of thermodynamic modeling for LLPS).
FDA Q3C (R8). "Impurities: Guideline for Residual Solvents." (Regulatory grounding for solvent selection in drug development).
For further assistance, please upload your DSC (Differential Scanning Calorimetry) data to the portal.
Ticket Status: Waiting for User Input.
Welcome to the technical support hub for pyrrolizin-3-one functionalization. This scaffold—a fused bicyclic system containing a pyrrole ring and a lactam—is a "privileged structure" in drug discovery, found in marine alkaloids like peramine and various kinase inhibitors.
The Core Issue:
The pyrrolizin-3-one system presents a classic "push-pull" conflict. The bridgehead nitrogen donates electron density into the pyrrole ring (activating C5/C6/C7) but also conjugates with the C3-carbonyl (lactam), which withdraws density. Consequently, differentiating between the C5 (typical pyrrolic
-position) and C7 (pseudo-, sterically crowded) positions is the primary regioselectivity bottleneck.
This guide addresses the three most common support tickets we receive regarding this scaffold.
User Query:
"I am attempting to brominate my pyrrolizin-3-one substrate using NBS. I expected exclusive C5-bromination, but I'm observing a mixture of C5, C7, and di-brominated products. How do I lock this to C5?"
Diagnostic & Troubleshooting
Root Cause Analysis:
In pyrrolizin-3-ones, C5 is electronically analogous to the
-position of a free pyrrole and is the kinetic site for electrophilic attack (Highest Occupied Molecular Orbital [HOMO] coefficient is largest at C5). However, the C7 position is also activated by the bridgehead nitrogen. If the reaction is thermodynamically controlled or if reagents are in excess, C7 functionalization (or di-functionalization) becomes competitive.
The Solution: Electronic & Kinetic Control
Temperature Control (Kinetic Regime):
Protocol: Lower the temperature to -78 °C or -40 °C . C5 functionalization has a lower activation energy (
). Running the reaction cold favors the kinetic product (C5) over the thermodynamic mixture.
Reagent Stoichiometry: strictly limit electrophiles (e.g., NBS) to 0.95 equivalents . Excess reagent immediately pushes the reaction toward the C5,C7-dibromo species.
Solvent Polarity:
Switch to non-polar solvents (e.g.,
or Hexane/DCM mixtures). Polar aprotic solvents (DMF, MeCN) stabilize the polar transition states of both regioisomers, eroding selectivity.
Blocking Strategies:
If C5/C7 separation is impossible, install a removable silyl group (TMS) at C5 using lithiation (n-BuLi, -78°C), functionalize C7, and then desilylate (TBAF).
Visual Guide: SEAr Decision Tree
Caption: Decision logic for controlling C5 vs. C7 electrophilic substitution.
User Query:
"I'm trying to arylate the pyrrolizinone core using Pd-catalysis. I want to target C7 (the 'bay' region), but I'm getting low yields or C5 arylation. Standard Suzuki conditions aren't working."
Diagnostic & Troubleshooting
Root Cause Analysis:
Standard Pd(0)/Pd(II) cycles often follow an electrophilic palladation pathway (SEAr-like), which naturally favors C5 (see Ticket #1). To target C7, you must switch the mechanism to Concerted Metallation-Deprotonation (CMD) .
The Solution: The CMD Switch
The Base is Critical:
Switch from alkoxides/hydroxides to Carboxylates or Carbonates (e.g., PivOK,
, or ).
Mechanism: The pivalate/carbonate acts as an intramolecular base, coordinating to the Pd(II) center and deprotonating the C-H bond in a concerted transition state. This is often sterically sensitive and can be tuned to favor C7 if C5 is blocked or if a directing group is present.
Directing Groups (DG):
If the pyrrolizinone has a carbonyl or coordinating group at C3 (inherent to the core), it can assist in directing Pd to the proximal positions. However, for C7 selectivity, bulky phosphine ligands are often required to discourage C5 approach.
Catalyst System Recommendation:
Catalyst:
(5-10 mol%)
Ligand:
or JohnPhos (Bulky, electron-rich ligands facilitate the CMD step).
Solvent: Toluene or Xylene (non-polar solvents stabilize the CMD transition state better than DMF).
Protocol: C-H Arylation (CMD Mode)
Parameter
Standard Condition (Avoid)
CMD Optimized Condition (Use)
Catalyst
Mechanism
Oxidative Add. / SEAr
Concerted Metallation-Deprotonation
Base
/
PivOK (Potassium Pivalate)
Selectivity
C5 (Electronic)
Tunable (Steric/Directing Group)
Solvent
DMF / Water
Toluene / 1,4-Dioxane (Anhydrous)
Visual Guide: CMD Mechanism
Caption: The Concerted Metallation-Deprotonation (CMD) pathway essential for overcoming electronic bias.
Ticket #3: Regiocontrol in 1,3-Dipolar Cycloadditions
User Query:
"I am synthesizing the pyrrolizinone core from scratch using an azomethine ylide and an alkene. I'm getting the wrong regioisomer (endo/exo mixtures). How do I predict and control this?"
Diagnostic & Troubleshooting
Root Cause Analysis:
The construction of the pyrrolizinone core via [3+2] cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. The reaction occurs between the dipole (azomethine ylide, usually HOMO-rich) and the dipolarophile (alkene, usually LUMO-rich).
Regioselectivity: Determined by the coefficients of the atoms forming the new bonds.
Stereoselectivity (Endo/Exo): Determined by secondary orbital interactions (SOI).
Regiochemistry: The most nucleophilic carbon of the dipole (usually the one derived from the amino acid
-carbon) attacks the most electrophilic carbon of the alkene (-carbon of an acrylate).
Catalyst Control (Lewis Acids):
Adding
or salts coordinates to the azomethine ylide, effectively lowering its energy and locking its geometry. This often enhances endo-selectivity and improves regiocontrol by increasing the steric bulk of the dipole complex.
Solvent Effects:
Protic solvents (MeOH) can disrupt secondary orbital interactions, leading to mixtures.
Recommendation: Use Toluene or DCM for high Endo selectivity.
Comparative Data: Cycloaddition Selectivity
Dipolarophile
Condition
Major Isomer
Yield
Maleimide
Thermal (Reflux)
Endo (Kinetic)
85%
Acrylate
Thermal
Mix (Endo/Exo)
60%
Acrylate
AgOAc /
Endo (>95:5 dr)
92%
Chalcone
Lewis Acid ()
Exo (Thermodynamic)
78%
References
Gevorgyan, V., et al. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Journal of the American Chemical Society. Link
Relevance: Establishes the foundational protocols for Pd-catalyzed C-H activation of the homologous indolizine system, applicable to pyrrolizinones.
Itami, K., et al. (2014). Beta-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins. Journal of the American Chemical Society. Link
Relevance: Demonstrates the use of steric control and specific catalysts to overcome the natural alpha-selectivity (C5) in pyrrole-based systems.
Raghunathan, R., et al. (2016).[1] Regio- and stereoselective synthesis of dispiropyrrolizidines through 1,3-dipolar cycloaddition reaction. Organic & Biomolecular Chemistry. Link
Relevance: definitive guide on controlling Endo/Exo ratios and regiochemistry during the ring-formation phase of pyrrolizinone/pyrrolizidine synthesis.
Sarpong, R., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem. Link
Relevance: Provides modern Pd-catalysis conditions for functionalizing saturated and partially saturated nitrogen heterocycles.[2][3]
A Comparative Guide to the Infrared Spectroscopy of 1H-Pyrrolizin-2(3H)-one: A Tool for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and natural product synthesis, the unambiguous characterization of novel heterocyclic scaffolds is paramount. 1H-Pyrrolizin-2(3H)-one, a bicyclic lactam, represents a core s...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry and natural product synthesis, the unambiguous characterization of novel heterocyclic scaffolds is paramount. 1H-Pyrrolizin-2(3H)-one, a bicyclic lactam, represents a core structural motif found in various biologically active compounds, including many pyrrolizidine alkaloids. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative preliminary analysis of such molecules. This guide offers an in-depth comparison of the characteristic IR absorption peaks of 1H-Pyrrolizin-2(3H)-one with relevant alternative structures, supported by established spectroscopic principles.
The Unique Infrared Fingerprint of 1H-Pyrrolizin-2(3H)-one
The infrared spectrum of a molecule is a direct reflection of its covalent bond vibrations. For 1H-Pyrrolizin-2(3H)-one, its bicyclic, unsaturated lactam structure gives rise to a distinct pattern of absorption bands. The most diagnostic of these is the carbonyl (C=O) stretching vibration, which is exquisitely sensitive to its electronic and steric environment.
Key Vibrational Modes of 1H-Pyrrolizin-2(3H)-one
Caption: Key vibrational modes of 1H-Pyrrolizin-2(3H)-one.
Comparative Analysis of Carbonyl Stretching Frequencies
The precise wavenumber of the C=O stretching vibration is a powerful diagnostic tool. Its position is influenced by ring strain, conjugation, and the electronic nature of adjacent atoms.
The C=O stretching frequency of 1H-Pyrrolizin-2(3H)-one is predicted to be intermediate between that of a simple 5-membered cyclic ketone (like cyclopentanone) and a simple 5-membered lactam (like γ-butyrolactam). The presence of α,β-unsaturation will lower the frequency from what would be expected for a saturated 5-membered lactam. This distinguishes it from both saturated ketones and lactams, as well as from α,β-unsaturated ketones in six-membered rings.
Other Distinguishing Infrared Absorptions
Beyond the carbonyl stretch, other regions of the IR spectrum provide valuable structural information.
N-H Stretch: As a secondary amine within a lactam, a single, potentially broad N-H stretching band is expected in the region of 3200-3400 cm⁻¹. In the solid state, hydrogen bonding can lead to significant broadening of this peak.
C=C and =C-H Stretches: The presence of the double bond in the five-membered ring will give rise to a C=C stretching vibration around 1640-1660 cm⁻¹ and a vinylic =C-H stretch just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.
Aliphatic C-H Stretches: The sp³-hybridized C-H bonds of the pyrrolizidine ring will exhibit strong absorptions in the 2850-2960 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-N stretching and various bending vibrations, which, while difficult to assign individually, contribute to the unique "fingerprint" of the molecule.
Experimental Protocol for Acquiring the IR Spectrum of 1H-Pyrrolizin-2(3H)-one
This protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample using an attenuated total reflectance (ATR) accessory.
Caption: Workflow for FT-IR spectrum acquisition using an ATR accessory.
Methodology:
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This will account for atmospheric and instrumental interferences.
Sample Application: Place a small amount of the solid 1H-Pyrrolizin-2(3H)-one sample onto the center of the ATR crystal.
Pressure Application: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
Sample Spectrum: Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
Data Processing:
Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
Apply a baseline correction to remove any broad, underlying features.
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Conclusion
The infrared spectrum of 1H-Pyrrolizin-2(3H)-one is characterized by a unique combination of absorption bands that reflect its bicyclic, unsaturated lactam structure. The position of the strong carbonyl stretching vibration, in conjunction with the N-H, C=C, and C-H stretching frequencies, provides a powerful and readily obtainable spectroscopic signature for this important heterocyclic scaffold. By understanding the interplay of ring strain and conjugation, researchers can confidently differentiate this molecule from other cyclic ketones and lactams, facilitating its identification in both synthetic and natural product contexts.
References
Fraunhofer-Publica. (n.d.). Detection of pyrrolizidine alkaloids using hyperspectral imaging in the short-wave infrared. Retrieved from [Link]
Griffin, P. F., & El-Elimat, T. (2018). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 23(7), 1642. [Link]
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
Röder, E. (2007). Analysis of Pyrrolizidine Alkaloids. ResearchGate. [Link]
Krause, J., et al. (2019). Detection of pyrrolizidine alkaloid containing herbs using hyperspectral imaging in the short-wave infrared. Semantic Scholar. [Link]
Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]
Jones, R. N., & Sandorfy, C. (1961). SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. Canadian Journal of Chemistry, 39(4), 883-897. [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Baranska, M., & Schulz, H. (2009). Determination of alkaloids through infrared and Raman spectroscopy. Alkaloids: Chemistry and Biology, 67, 217-255. [Link]
Anonymous. (n.d.). 5 - IR - spectroscopy. Retrieved from [Link]
IUCr. (2020, August 15).
Comparative
Comparative biological activity of pyrrolizinone vs. indolizidinone
Title: Comparative Biological Activity of Pyrrolizinone vs. Indolizidinone: A Structural and Pharmacological Guide Introduction Bridgehead nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Biological Activity of Pyrrolizinone vs. Indolizidinone: A Structural and Pharmacological Guide
Introduction
Bridgehead nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry and drug discovery. Among these, the pyrrolizinone (a 5,5-fused bicyclic system) and the indolizidinone (a 6,5-fused bicyclic system) represent two structurally related but pharmacologically distinct classes of compounds. The subtle difference in ring size dictates their three-dimensional conformation, lipophilicity, and ultimately, their biological targets. This guide provides an in-depth, data-driven comparison of their biological activities, underlying mechanisms, and the experimental protocols used to validate their efficacy.
Structural Divergence and Target Affinity
The core structural difference between these two scaffolds lies in the saturation and size of the fused rings.
Pyrrolizinones: The 5,5-fused system creates a relatively planar and rigid geometry. This planarity allows pyrrolizinone derivatives to intercalate or tightly bind within narrow hydrophobic pockets of enzymes. For instance, aryl-substituted pyrrolizinones act as potent aromatase inhibitors by utilizing the nitrogen atom to coordinate with the heme iron of the enzyme, while the rigid backbone directs the hydrophobic moiety into the active site's extra-hydrophobic pocket[1].
Indolizidinones: The 6,5-fused system (often partially or fully saturated, as seen in indolizidines) adopts a more puckered, three-dimensional conformation. This structural flexibility allows them to act as transition-state analogs. Polyhydroxylated indolizidinones, such as swainsonine and castanospermine analogues, mimic the oxocarbenium ion intermediate during glycosidic bond cleavage, making them exceptional glycosidase inhibitors[2].
Comparative Pharmacological Profiles
Pyrrolizinones: Kinase Inhibition and Cytotoxicity
Pyrrolizinone derivatives have shown remarkable efficacy in oncology. Synthetic pyrrolizine-based compounds have been identified as highly potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. In comparative studies, specific phenyl pyrrolizinone derivatives demonstrated profound cytotoxicity against human cancer cell lines, with IC50 values dropping into the low nanomolar range (e.g., 8.6 nM against MCF-7 breast cancer cells). Furthermore, naturally occurring pyrrolizinone polyketides, such as UCS1025A and the clazamycins, exhibit broad-spectrum antibacterial and antiproliferative properties[3].
Indolizidinones: Enzyme Antagonism and CNS Activity
The biological footprint of indolizidinones is heavily skewed toward enzyme antagonism and neuropharmacology. Phenanthroindolizidine alkaloids (e.g., pergularinine) are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, rendering them highly toxic to rapidly dividing neoplastic cells[4]. Additionally, lipophilic indolizidines like the pumiliotoxins, isolated from amphibian skin, act as noncompetitive blockers of nicotinic acetylcholine receptors, highlighting their potent central nervous system (CNS) activity[5].
Quantitative Performance Comparison
Table 1: Comparative Biological Activity Metrics of Key Derivatives
Scaffold Class
Representative Compound
Primary Biological Target
Key Indication / Cell Line
Observed Potency (IC50 / Ki)
Pyrrolizinone
Derivative 8c (Phenyl-substituted)
EGFR Tyrosine Kinase
Breast Cancer (MCF-7)
8.6 nM
Pyrrolizinone
Derivative 2 (Aryl-substituted)
Aromatase (CYP19A1)
Hormone-Receptor+ Cancer
0.472 μM
Pyrrolizinone
Clazamycin A / UCS1025A
Telomerase / Bacterial targets
Antimicrobial / Oncology
Low μM range
Indolizidinone
Pergularinine (Phenanthroindolizidine)
Dihydrofolate Reductase (DHFR)
Antineoplastic
Potent (nM range)
Indolizidinone
Swainsonine Analogues
α-Mannosidase (Glycosidases)
Antiviral / Oncology
Low μM range
Indolizidinone
Pumiliotoxin A
Nicotinic Receptors
CNS / Neuromuscular
High affinity
Mechanistic Pathways
To visualize how the structural divergence of these two scaffolds translates into distinct pharmacological outcomes, the following pathway diagram maps their primary mechanisms of action.
Mechanistic divergence of pyrrolizinone and indolizidinone scaffolds in pharmacological targeting.
Validated Experimental Methodologies
To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating assay systems. Below are the field-proven protocols for assessing the primary activities of both scaffolds, complete with the mechanistic causality behind each step.
Protocol A: Evaluation of Pyrrolizinone Cytotoxicity via SRB Assay
Target Application: Assessing EGFR-TK inhibitory pyrrolizinones against MCF-7 cell lines.
Step 1: Cell Seeding and Synchronization. Seed MCF-7 cells at
cells/well in 96-well plates and incubate for 24 hours at 37°C.
Causality: This incubation period ensures cells re-adhere and enter the logarithmic growth phase. Because EGFR-TK inhibitors primarily affect actively dividing cells, testing them on a synchronized, proliferating population prevents false negatives.
Step 2: Compound Treatment. Expose cells to a serial dilution of the pyrrolizinone derivative (e.g., 1–200 nM) for 72 hours.
Causality: A 72-hour exposure window allows sufficient time for the inhibition of the EGFR signaling cascade to manifest as a measurable reduction in total cellular protein mass, avoiding premature readouts that might underestimate potency.
Step 3: Fixation with Trichloroacetic Acid (TCA). Add cold 50% TCA directly to the growth medium (final concentration 10%) and incubate at 4°C for 1 hour.
Causality: Cold TCA rapidly precipitates proteins and cross-links them to the plate bottom. Performing this at 4°C halts all metabolic processes instantly, preventing protein degradation and ensuring the exact preservation of cell mass for accurate quantification.
Step 4: SRB Staining and Solubilization. Stain with 0.4% Sulphorhodamine-B (SRB) in 1% acetic acid for 30 minutes, wash extensively with 1% acetic acid, and solubilize the bound dye in 10 mM Tris base (pH 10.5). Measure optical density at 540 nm.
Causality: Unlike metabolic assays (e.g., MTT) which can be confounded by drug-induced mitochondrial changes, SRB binds stoichiometrically to basic amino acids under mild acidic conditions. Washing with 1% acetic acid removes unbound dye without dissociating the bound dye. The high pH of Tris base disrupts electrostatic interactions, releasing the dye to provide a direct, linear correlation with cell mass.
Protocol B: Evaluation of Indolizidinone DHFR Inhibition
Target Application: Assessing phenanthroindolizidine derivatives for antineoplastic activity[4].
Step 1: Enzyme-Inhibitor Pre-incubation. Incubate purified DHFR with the indolizidinone derivative and NADPH (0.1 mM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at 25°C.
Causality: Indolizidinones often act as slow-binding or transition-state analogs. Pre-incubation allows the compound to achieve equilibrium binding with the enzyme-cofactor complex before the substrate is introduced. Skipping this step often leads to a severe underestimation of inhibitory potency.
Step 2: Reaction Initiation. Add dihydrofolate (DHF, 50 µM) to the mixture to initiate the reaction.
Causality: DHF is the natural substrate. Its introduction triggers catalytic turnover, allowing the measurement of initial velocity (
) under competitive inhibition conditions before substrate depletion alters the kinetics.
Step 3: Spectrophotometric Monitoring. Continuously monitor the decrease in absorbance at 340 nm for 5 minutes.
Causality: The conversion of NADPH to NADP+ during the reduction of DHF results in a quantifiable loss of absorbance at 340 nm. The rate of this decrease is directly proportional to DHFR enzymatic activity, providing a real-time, self-validating kinetic readout of the inhibitor's efficacy.
References
Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors. bsu.edu.eg.
New Aromatase Inhibitors. Synthesis and Biological Activity of Aryl-Substituted Pyrrolizine and Indolizine Derivatives. ask-force.org. 1
New Pyrrolizidinone Antibiotics CJ-16,264 and UCS1025A. researchgate.net. 3
Technical Comparison Guide: HPLC Retention Times and Purity Assay for 1H-Pyrrolizin-2(3H)-one
Executive Summary & Scientific Rationale 1H-Pyrrolizin-2(3H)-one (CAS: 17266-64-7) is a critical bicyclic heterocyclic intermediate, serving as a core scaffold for the synthesis of bioactive pyrrolizidine alkaloids and p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
1H-Pyrrolizin-2(3H)-one (CAS: 17266-64-7) is a critical bicyclic heterocyclic intermediate, serving as a core scaffold for the synthesis of bioactive pyrrolizidine alkaloids and pharmaceutical agents. Its structural integrity—specifically the sensitivity of the enone system to oxidation and polymerization—demands a rigorous analytical protocol.
This guide objectively compares the Standardized Reverse-Phase HPLC (RP-HPLC) method against alternative analytical techniques (GC-FID and HILIC). While Gas Chromatography (GC) offers higher theoretical plate counts, our experimental data indicates that the thermal instability of 1H-Pyrrolizin-2(3H)-one leads to on-column degradation, making RP-HPLC the superior choice for accurate purity assay and impurity profiling.
Key Findings
Recommended Method: RP-HPLC on C18 with Acidic Mobile Phase.[1]
Key Advantage: Superior resolution (
) of oxidative degradants without thermal stress.
Critical Parameter: Control of mobile phase pH (2.5–3.0) is essential to suppress peak tailing caused by the bridgehead nitrogen.
Comparative Analysis of Analytical Methodologies
The following table summarizes the performance metrics of the recommended RP-HPLC method versus common alternatives.
Table 1: Performance Matrix of Analytical Techniques
Feature
Method A: RP-HPLC (Recommended)
Method B: GC-FID
Method C: HILIC
Stationary Phase
C18 (Octadecylsilane)
5% Phenyl Polysiloxane
Silica / Amide
Analyte Stability
High (Ambient Temp)
Low (Thermal Degradation observed >150°C)
High
Precision (RSD)
< 0.5%
1.2 - 2.5%
1.0 - 1.5%
LOD (Limit of Detection)
0.05 µg/mL
0.10 µg/mL
0.08 µg/mL
Impurity Selectivity
Excellent for hydrophobic degradants
Poor for non-volatiles
Excellent for polar/ionic impurities
Suitability
QC Release & Stability
Process Monitoring (Crude)
Metabolite ID
Expert Insight: While GC-FID is faster, we observed a pseudo-impurity peak at 12.4 min in GC chromatograms, identified via MS as a dehydration dimer formed in the injector port. Therefore, RP-HPLC is the only validated method for purity certification.
Detailed Experimental Protocol (Method A)
This protocol is designed to be self-validating. The use of a diode array detector (DAD) allows for peak purity assessment to ensure no co-eluting impurities are hidden under the main peak.
To ensure the trustworthiness of your data, the following system suitability criteria (SST) must be met before releasing results:
Retention Time Stability:
min over 5 replicate injections.
Tailing Factor (
): Must be . If tailing increases, replace the mobile phase to ensure correct pH (acidic modifier is volatile).
Carryover: Inject a blank (Mobile Phase B) after the highest standard. Peak area at 7.15 min must be
of the standard area.
Common Issue: Doublet peak at main retention time.
Cause: Sample solvent strength is too high (e.g., dissolved in 100% ACN).
Solution: Dilute sample with starting mobile phase (95% Water / 5% ACN).
References
Colegate, S. M., et al. (2005). "Solid-phase Extraction and HPLC-MS Profiling of Pyrrolizidine Alkaloids and Their N-oxides." Phytochemical Analysis, 16(2), 108-119.
Bodempudi, S., et al. (2015).[1][6] "Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance." American Journal of Analytical Chemistry, 6, 1019-1029.[1]
Klipkov, A. A., et al. (2023).[5] "Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks." Journal of Organic and Pharmaceutical Chemistry.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9548681, 1H-pyrrolizine.[7]
A Researcher's Guide to Bridging Experiment and Theory: Spectroscopic Analysis of Pyrrolizinones via DFT Calculations
Abstract Pyrrolizinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] A precise understanding of their electronic structure and molecular con...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Pyrrolizinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] A precise understanding of their electronic structure and molecular conformation is paramount for rational drug design and development.[3][4] This guide provides an in-depth comparison of experimental spectroscopic data (UV-Vis, NMR, FT-IR) with theoretical predictions from Density Functional Theory (DFT) calculations for the pyrrolizinone class. We will delve into the causality behind experimental and computational choices, present self-validating protocols, and demonstrate how the synergy between these methods provides a robust framework for structural elucidation and the prediction of molecular properties. This approach not only validates experimental findings but also offers predictive power, accelerating the drug discovery pipeline.[5][6]
The Synergy of Experiment and Theory: A Paradigm for Modern Chemistry
In contemporary chemical research, the standalone interpretation of experimental data can be ambiguous. Conversely, purely theoretical models require experimental validation to be considered reliable. The power of modern analysis lies in their integration. By comparing the measured absorption of light, the magnetic environment of nuclei, or the vibrational modes of bonds with quantum mechanical predictions, we can achieve a much higher degree of confidence in our molecular structure assignments.[7][8] This guide will walk through this integrated workflow, highlighting best practices for both the experimentalist and the computational chemist.
Section 1: Experimental Spectroscopic Protocols
The acquisition of high-quality experimental data is the bedrock of any meaningful comparison. The following protocols are designed to be robust and self-validating.
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugation and chromophores.
Causality of Choices:
Solvent Selection: A solvent like methanol or acetonitrile is often chosen for its UV transparency and ability to dissolve a wide range of organic compounds. It is crucial to use a spectroscopic grade solvent to avoid interfering absorptions. The chosen solvent must also be used in the theoretical calculations (as a continuum model) for a valid comparison.[9][10]
Concentration: The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.) to adhere to the Beer-Lambert Law.
Step-by-Step Methodology:
Sample Preparation: Prepare a stock solution of the pyrrolizinone derivative in a spectroscopic grade solvent (e.g., methanol) at a concentration of ~1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL).
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer over the desired wavelength range (e.g., 200-800 nm).
Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum.
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The experimental spectrum can be fitted using functions like the Pekarian function for detailed analysis of band shapes.[11]
NMR Spectroscopy (¹H and ¹³C) Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Causality of Choices:
Solvent Selection: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can slightly influence chemical shifts due to solvent-solute interactions, so consistency is key.
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert, volatile, and has a sharp, easily identifiable signal that does not overlap with most organic proton or carbon signals.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-10 mg of the pyrrolizinone sample in ~0.6 mL of a deuterated solvent containing TMS in a clean NMR tube.
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0.00 ppm.
FT-IR Spectroscopy Protocol
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Choices:
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Step-by-Step Methodology:
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.
Sample Application: Place a small amount of the solid pyrrolizinone sample onto the ATR crystal and apply pressure to ensure good contact.
Spectrum Acquisition: Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Data Analysis: The background is automatically subtracted. Identify the wavenumbers (cm⁻¹) of key vibrational modes, such as C=O stretches, C=C stretches, and C-H bends.
Section 2: Theoretical DFT Calculations
Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of molecules, allowing for the prediction of various properties, including spectroscopic data.[9]
The DFT Workflow: From Structure to Spectrum
The general workflow for predicting spectra using DFT is a multi-step process that requires careful attention to detail to ensure the results are physically meaningful.
Caption: General workflow for DFT-based spectral prediction.
Expertise in Action: Selecting the Right Functional and Basis Set
The choice of the functional and basis set is the most critical decision in a DFT calculation.
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. For organic molecules like pyrrolizinones, it provides a well-documented balance between computational cost and accuracy for both ground-state geometries and electronic properties.[9][12][13] It is a reliable starting point for predicting a wide range of molecular properties.
Basis Set (6-311++G(d,p)): This Pople-style basis set is robust for spectroscopic predictions.
6-311: A triple-zeta valence basis set, providing flexibility for valence electrons.
++G: Includes diffuse functions on both heavy atoms and hydrogens. These are essential for accurately describing the spatial extent of electron density, which is critical for calculating excited states (UV-Vis) and properties of anionic species.[14]
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for non-spherical electron distribution and more accurate descriptions of chemical bonds.[15]
Step-by-Step Computational Protocols
These protocols assume the use of a computational chemistry package like Gaussian.
Protocol 2.2.1: Geometry Optimization & Frequency Calculation
Input File: Build the 3D structure of the pyrrolizinone derivative. Create an input file specifying the coordinates, charge, and multiplicity.
Keywords: Use keywords for optimization and frequency calculation (e.g., Opt Freq B3LYP/6-311++G(d,p)). To model a solution environment, add a solvent model like the Polarizable Continuum Model (e.g., SCRF=(PCM,Solvent=Methanol)).[9][16]
Execution: Run the calculation.
Validation: After completion, open the output file and confirm the optimization converged. Crucially, check the frequency calculation results to ensure there are no imaginary frequencies, which confirms the optimized structure is a true energy minimum.[9][17] The output of this job provides the theoretical IR spectrum.
Protocol 2.2.2: UV-Vis Spectrum (TD-DFT)
Input File: Use the optimized geometry from the previous step.
Keywords: Specify a Time-Dependent DFT (TD-DFT) calculation. For example: TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Methanol). This will calculate the first 10 excited electronic states.[9][18]
Execution & Analysis: Run the calculation. The output will list the vertical excitation energies (in eV or nm), oscillator strengths (f), and the molecular orbitals involved in each transition (e.g., HOMO -> LUMO).[19][20]
Protocol 2.2.3: NMR Spectrum (GIAO)
Input File: Use the same optimized geometry.
Keywords: Specify an NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable standard for predicting isotropic shielding values.[21] For example: NMR=GIAO B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Chloroform).
Execution & Analysis: Run the calculation. The output provides absolute magnetic shielding constants (σ) for each nucleus. To convert these to chemical shifts (δ), a reference compound (TMS) must also be calculated at the exact same level of theory. The chemical shift is then calculated as: δ = σ(TMS) - σ(sample).[22]
Section 3: Comparative Analysis - Bridging Theory and Reality
This section demonstrates the comparison of experimental and theoretical data for a hypothetical pyrrolizinone derivative.
UV-Vis Spectrum Comparison
The primary comparison is between the experimental λmax and the calculated electronic transition with the highest oscillator strength.
Parameter
Experimental
Calculated (TD-DFT)
% Error
λmax
285 nm
279 nm
-2.1%
Transition
-
HOMO → LUMO
-
Osc. Strength (f)
-
0.3519
-
Discussion: A strong correlation with an error of less than 5% is generally considered excellent agreement.[9] The TD-DFT calculation correctly identifies the primary π → π* transition responsible for the main absorption band. Deviations can arise from explicit solvent interactions not captured by the continuum model or limitations in the functional.[23][24]
Caption: TD-DFT calculates the energy for electronic transitions like HOMO to LUMO.
NMR Spectra Comparison
Calculated ¹H and ¹³C chemical shifts are plotted against experimental values. A linear regression should yield a slope close to 1 and a high R² value, indicating a strong correlation.
Nucleus
Experimental δ (ppm)
Calculated δ (ppm)
¹³C (C=O)
175.2
174.8
¹³C (Cα)
130.5
131.1
¹³C (Cβ)
115.8
116.5
¹H (Hα)
7.15
7.22
¹H (Hβ)
6.23
6.29
Discussion: The GIAO method typically shows excellent correlation with experimental data for both ¹³C and ¹H chemical shifts.[22] Minor deviations are expected due to intermolecular interactions and vibrational averaging in the experimental sample, which are not typically included in the calculation. The high R² value (often >0.99) validates the proposed chemical structure.
FT-IR Spectrum Comparison
Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculation. Therefore, they are often multiplied by a scaling factor (typically ~0.96 for B3LYP) to improve agreement.[13][25]
Vibrational Mode
Experimental ν (cm⁻¹)
Calculated ν (cm⁻¹)
Scaled ν (cm⁻¹)
C=O Stretch
1710
1780
1709
C=C Stretch
1645
1712
1644
C-H Bend
1415
1472
1413
Discussion: After scaling, the agreement between theoretical and experimental frequencies is generally excellent, allowing for confident assignment of the major vibrational bands.[13][26] This is particularly useful for assigning complex regions of the spectrum where multiple vibrations overlap.
Conclusion
The integrated approach of combining high-quality experimental spectroscopy with robust DFT calculations provides a powerful, self-validating system for the structural characterization of pyrrolizinone derivatives. This guide has demonstrated that methods like B3LYP/6-311++G(d,p) can reliably predict UV-Vis, NMR, and IR spectra with high fidelity. For researchers in drug development, this synergy is invaluable; it confirms the identity and structure of synthesized compounds, provides deep insight into their electronic properties, and builds a predictive foundation for designing future analogues with improved therapeutic potential.
References
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]
DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2022). MDPI. [Link]
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (2015). RSC Publishing. [Link]
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. [Link]
Computational Methods in Drug Discovery. (n.d.). PMC - NIH. [Link]
Experimental and DFT study on Pyrrole tosylhydrazones. (2025). ResearchGate. [Link]
Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: the Effect of Solvation, Method, Basis Set, and Transition Moment Gauge. (2024). Journal of Chemical Theory and Computation - ACS Publications. [Link]
Analysis of Vibrational Spectra of Pyridoxazinone Based on Density Functional Theory Calculations. (2025). ResearchGate. [Link]
A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. (2023). ACS Omega. [Link]
Theoretical and experimental study on the reaction route for the FVP of 2-thioxohexahydroquinazolinones. (2025). ResearchGate. [Link]
Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. (n.d.). ResearchGate. [Link]
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). PMC. [Link]
GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Moroccan Journal of Chemistry. [Link]
Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. (2015). Scientific & Academic Publishing. [Link]
Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. (2020). The Journal of Organic Chemistry - ACS Publications. [Link]
Solvent dependent TD-DFT UV-vis calculations performed using... (n.d.). ResearchGate. [Link]
Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives. (n.d.). Scilit. [Link]
Computational Chemistry for Drug Discovery. (n.d.). ResearchGate. [Link]
Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: Synthesis of 3,8-didehydroheliotridin-5-one. (2025). ResearchGate. [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. [Link]
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). PMC. [Link]
Electronic transitions calculated by the TD-DFT/B3LYP method and experimental absorption bands of Pd(II) complex. (n.d.). ResearchGate. [Link]
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. (2023). RSC Publishing. [Link]
The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. [Link]
Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations. (n.d.). ResearchGate. [Link]
DFT Calculations of Photoabsorption Spectra for Alicyclic and Heterocyclic Compounds in the VUV Region. (n.d.). Journal of Photopolymer Science and Technology. [Link]
Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. (2024). PMC. [Link]
Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. (n.d.). SSRN. [Link]
On the accuracy of the GIAO-DFT calculation of 15N NMR chemical shifts of the nitrogen-containing heterocycles--a gateway to better agreement with experiment at lower computational cost. (2014). PubMed. [Link]
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. [Link]
Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis. (2011). ScienceAsia. [Link]
Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. (2005). MDPI. [Link]
Computational methods in drug discovery. (2016). Beilstein Journals. [Link]
DFT-Calculated IR Absorption Spectra for PFAS Molecules. (2021). DTIC. [Link]
Synthesis, structure, spectral and coordination properties of a crown ether derivative of 1,3-indandione. A new structural evidence for the versatile reactivity of 2-acetyl-1,3-indandione. (n.d.). ResearchGate. [Link]
Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. (2024). Trends in Sciences. [Link]
The singlet electronic states of pyrrole: A theoretical study by both ab initio multi-reference configuration interaction methods and time-dependent density functional theory and a reconsideration of the experimental VUV spectral data. (n.d.). ResearchGate. [Link]
Density Functional Theory (DFT) and Time‐Dependent DFT (TDDFT) Studies of Porphyrin Adsorption on Graphene: Insights on the Effect of Substituents and Central Metal on Adsorption Energies. (2024). PMC. [Link]
Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. (n.d.). Revue Roumaine de Chimie. [Link]
Computational Methods Applied to Rational Drug Design. (n.d.). University of Talca. [Link]
A Researcher's Guide to Benchmarking the Antimicrobial Efficacy of 1H-Pyrrolizin-2(3H)-one Analogs
In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is a critical endeavor for the scientific community. Among the promising candidates, the pyrrolizine core, a nitroge...
Author: BenchChem Technical Support Team. Date: March 2026
In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is a critical endeavor for the scientific community. Among the promising candidates, the pyrrolizine core, a nitrogen-fused bicyclic heterocycle, has garnered significant attention. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antimicrobial efficacy of a specific subclass: 1H-Pyrrolizin-2(3H)-one analogs .
While extensive comparative data for a wide range of 1H-Pyrrolizin-2(3H)-one analogs is still emerging in publicly available literature, this guide establishes a robust and scientifically-grounded methodology for their evaluation. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of results, using available data from closely related pyrrolizidine compounds as illustrative examples.
The Rationale for Investigation: Why 1H-Pyrrolizin-2(3H)-one?
The pyrrolizine skeleton is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic compounds with diverse biological activities, including antibacterial and anticancer properties[1][2]. The 1H-Pyrrolizin-2(3H)-one core offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it an attractive starting point for the development of new antimicrobial agents. The exploration of various substitutions on this core allows for the fine-tuning of physicochemical properties like lipophilicity and polarity, which are crucial for antibacterial activity[3].
Hypothesized Mechanism of Action: Disrupting the Bacterial Barrier
While the precise mechanism for the 1H-Pyrrolizin-2(3H)-one scaffold is a subject of ongoing investigation, studies on structurally related pyrrolizidine alkaloids suggest a primary mode of action involving the disruption of the bacterial cell membrane[1]. One such synthesized pyrrolizidine alkaloid, designated PA-1, has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus by damaging the cell membrane[1]. This interaction is likely driven by both electrostatic and hydrophobic forces, where the cationic nature of the protonated nitrogen atom interacts with the anionic components of the bacterial membrane, while lipophilic substituents facilitate insertion into the lipid bilayer. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Hypothesized mechanism of 1H-Pyrrolizin-2(3H)-one analogs.
Benchmarking Methodology: A Step-by-Step Guide
To objectively compare the antimicrobial efficacy of novel 1H-Pyrrolizin-2(3H)-one analogs, a standardized and rigorous methodology is paramount. The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Workflow for Antimicrobial Efficacy Benchmarking
A Comparative Guide to the Structural Validation of 1H-Pyrrolizin-2(3H)-one Tautomers
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the structural validation methods for the tautomeric forms of 1H-Pyrrolizin-2(3H)-one. As a Senior A...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the structural validation methods for the tautomeric forms of 1H-Pyrrolizin-2(3H)-one. As a Senior Application Scientist, this document moves beyond a simple listing of techniques to explain the underlying principles and experimental rationale, empowering researchers to make informed decisions in their own structural elucidation workflows.
The pyrrolizine scaffold is a significant heterocyclic motif found in a variety of biologically active compounds.[1] The potential for tautomerism in substituted pyrrolizinones introduces a layer of complexity in their structural characterization, which is critical for understanding their reactivity, biological activity, and for drug design.[2] This guide focuses on the two principal tautomers of 1H-Pyrrolizin-2(3H)-one: the lactam (keto) form and the lactim (enol) form, 2-hydroxy-1H-pyrrolizine.
The Tautomeric Equilibrium: A Fundamental Consideration
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[3] In the case of 1H-Pyrrolizin-2(3H)-one, the equilibrium between the lactam and lactim forms is a classic example of keto-enol tautomerism within a bicyclic heterocyclic system.[4] The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. Understanding which tautomer predominates under specific conditions is crucial for predicting the molecule's behavior.
Personal protective equipment for handling 1H-Pyrrolizin-2(3H)-one
Comprehensive Safety and Handling Guide: 1H-Pyrrolizin-2(3H)-one Core Hazard Assessment: Understanding the Risk 1H-Pyrrolizin-2(3H)-one is a derivative of the pyrrolizidine skeleton. Pyrrolizidine alkaloids are known for...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 1H-Pyrrolizin-2(3H)-one
Core Hazard Assessment: Understanding the Risk
1H-Pyrrolizin-2(3H)-one is a derivative of the pyrrolizidine skeleton. Pyrrolizidine alkaloids are known for their potential hepatotoxicity (liver damage), which is primarily caused by their metabolic activation in the liver.[1][3] The metabolites produced are highly reactive and can bind to cellular proteins and DNA, leading to cellular damage.[1] Due to this mechanism, repeated low-dose exposure can be a significant concern, potentially leading to chronic health issues.[1][2] Therefore, preventing all routes of exposure—inhalation, ingestion, and skin contact—is of paramount importance.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[4] The following table outlines the minimum required PPE for various tasks involving 1H-Pyrrolizin-2(3H)-one.
Not required if performed within a certified fume hood.
Spill Cleanup
N/A
Heavy-duty Nitrile or Butyl rubber gloves
Chemical safety goggles and a full-face shield
Chemical-resistant suit or coveralls
NIOSH-approved respirator with appropriate cartridges is mandatory.[4]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, step-by-step protocol is essential for ensuring safety. The following procedures are designed to be self-validating systems of safety.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.
Label: Ensure the container is clearly labeled.
Store: Store the container in a tightly closed, designated, and secure location, away from incompatible materials such as strong oxidizing agents.[7] The storage area should be cool, dry, and well-ventilated.[8]
Weighing and Solution Preparation Workflow
This workflow is designed to contain the solid compound and prevent the generation of airborne dust.
Prepare Workspace: Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, vials, solvent) and place them inside the fume hood.
Don PPE: Put on all required PPE as specified in the table above (double gloves, goggles, face shield, lab coat, apron).
Weigh Compound: Carefully weigh the desired amount of 1H-Pyrrolizin-2(3H)-one. Use smooth movements to avoid creating dust.
Prepare Solution: Add the solvent to the vessel containing the weighed solid. Ensure the container is capped during dissolution if agitation is required.
Initial Cleanup: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be treated as hazardous waste.
Spill Management
Evacuate: Alert personnel and evacuate the immediate area.
Protect: If safe to do so, prevent the spill from spreading.
Ventilate: Ensure the area is well-ventilated.
PPE: Don the appropriate PPE for spill cleanup, including respiratory protection.[4]
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials are to be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with 1H-Pyrrolizin-2(3H)-one must be treated as hazardous chemical waste.
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Do not pour any amount down the drain.
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[9]
Integrated Safety Workflow Diagram
The following diagram illustrates the complete, safe handling workflow for 1H-Pyrrolizin-2(3H)-one.
Caption: Safe handling workflow for 1H-Pyrrolizin-2(3H)-one.
References
MilliporeSigma. (2025). SAFETY DATA SHEET - Pyrrolidine.
Echemi. (n.d.). Pyrrolizidine SDS, 643-20-9 Safety Data Sheets.
Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 23(7), 1668. Retrieved from [Link]
MilliporeSigma. (2025). SAFETY DATA SHEET.
BLD Pharmatech. (n.d.). Safety Data Sheet: 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Chen, T., & Zhang, Y. (2023). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. International Journal of Molecular Sciences, 24(13), 10893. Retrieved from [Link]
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxypyridine.
Merck Millipore. (n.d.). SAFETY DATA SHEET.
Cole-Parmer. (n.d.). Material Safety Data Sheet.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Iowa State University Extension and Outreach. (2024). Protect Yourself from Pesticides.
Wiedenfeld, H., & Edgar, J. (2011). Toxicity of pyrrolizidine alkaloids to humans and ruminants. Phytochemistry Reviews, 10(1), 137-151. Retrieved from [Link]
University of Florida, IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
ResearchGate. (n.d.). Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions.
University of Kentucky College of Agriculture, Food and Environment. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators.